Technical Documentation Center

3-Chloro-2-ethyl-1,2-benzisothiazolium chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride
  • CAS: 7765-82-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride

Introduction 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride is a quaternary ammonium salt belonging to the benzisothiazole class of heterocyclic compounds. The benzisothiazole core is a significant scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-2-ethyl-1,2-benzisothiazolium chloride is a quaternary ammonium salt belonging to the benzisothiazole class of heterocyclic compounds. The benzisothiazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a positive charge on the nitrogen atom, along with the presence of a reactive chloro group at the 3-position and an ethyl substituent at the 2-position, imparts unique chemical and physical properties to this molecule. This guide provides a comprehensive overview of the essential techniques and methodologies for the synthesis, structural elucidation, and physicochemical characterization of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride, intended for researchers and professionals in drug development and chemical sciences.

The rationale behind the detailed characterization of this molecule lies in the fundamental principle of structure-activity relationship (SAR) studies. A thorough understanding of its three-dimensional structure, electronic properties, and stability is paramount for predicting its reactivity, designing novel analogs with enhanced biological activity, and ensuring its quality and purity in pharmaceutical formulations. This guide emphasizes the "why" behind experimental choices, providing a framework for robust and self-validating analytical workflows.

Synthesis and Purification

The synthesis of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride is a two-step process, commencing with the synthesis of the precursor, 3-chloro-1,2-benzisothiazole, followed by its N-ethylation.

Part 1: Synthesis of 3-Chloro-1,2-benzisothiazole

The most common and efficient method for the synthesis of 3-chloro-1,2-benzisothiazole is the chlorination of 1,2-benzisothiazol-3(2H)-one. Several chlorinating agents can be employed, with thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) being the most prevalent.

Causality of Reagent Choice:

  • Thionyl Chloride (SOCl₂): Often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, simplifying purification. The reaction is typically performed in the presence of a catalytic amount of a tertiary amine or a solvent like N,N-dimethylformamide (DMF) to facilitate the reaction.

  • Phosphorus Oxychloride (POCl₃): A powerful chlorinating agent that can also be used. However, the workup procedure can be more complex due to the formation of phosphoric acid byproducts.[1]

Experimental Protocol: Synthesis of 3-Chloro-1,2-benzisothiazole using Thionyl Chloride [2]

  • To a stirred solution of 1,2-benzisothiazol-3(2H)-one (1 equivalent) in a suitable solvent such as chlorobenzene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to 70-80°C and maintain it for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield pure 3-chloro-1,2-benzisothiazole.

Part 2: Synthesis of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride (N-ethylation)

The second step involves the quaternization of the nitrogen atom of the 3-chloro-1,2-benzisothiazole ring with an ethylating agent. This is a classic Sₙ2 reaction where the nitrogen atom acts as a nucleophile.

Causality of Reagent Choice:

  • Ethylating Agent: Iodoethane or bromoethane are commonly used due to the good leaving group ability of iodide and bromide ions. Diethyl sulfate is another effective and less volatile alternative.

  • Solvent: A polar aprotic solvent such as acetonitrile or acetone is typically used to facilitate the Sₙ2 reaction.

Experimental Protocol: N-ethylation of 3-chloro-1,2-benzisothiazole

  • Dissolve 3-chloro-1,2-benzisothiazole (1 equivalent) in a suitable polar aprotic solvent like acetonitrile.

  • Add an excess of the ethylating agent, such as iodoethane (1.5-2 equivalents).

  • Reflux the reaction mixture for 12-24 hours, monitoring the formation of the product by TLC.

  • As the reaction progresses, the desired quaternary salt will precipitate out of the solution.

  • After completion, cool the reaction mixture and collect the precipitate by filtration.

  • Wash the solid with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to obtain pure 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: N-Ethylation A 1,2-Benzisothiazol-3(2H)-one C 3-Chloro-1,2-benzisothiazole A->C Chlorination B SOCl₂ / cat. DMF E 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride C->E Quaternization D Iodoethane (CH₃CH₂I)

Caption: Synthetic pathway for 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride.

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are crucial for this analysis.

¹H NMR Spectroscopy

  • Principle: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.

  • Expected Spectrum: The ¹H NMR spectrum of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride is expected to show distinct signals for the aromatic protons and the ethyl group protons.

    • Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting pattern will be complex due to coupling with each other, likely appearing as multiplets. The exact chemical shifts are influenced by the electron-withdrawing nature of the isothiazolium ring.

    • Ethyl Group Protons: The ethyl group will exhibit a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons, being attached to the positively charged nitrogen, will be deshielded and appear at a higher chemical shift (downfield) compared to a typical ethyl group.

Experimental Protocol: ¹H NMR Spectroscopy [3]

  • Accurately weigh 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy

  • Principle: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

  • Expected Spectrum: The ¹³C NMR spectrum will show signals for all nine carbon atoms in the molecule.

    • Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (typically δ 120-150 ppm).

    • Isothiazole Ring Carbons: The C-3 carbon, bonded to both chlorine and nitrogen, is expected to be significantly downfield. The other carbon of the heterocyclic ring will also be in the aromatic region.

    • Ethyl Group Carbons: The methylene carbon (-CH₂-) will be deshielded due to its attachment to the positively charged nitrogen, while the methyl carbon (-CH₃) will appear at a higher field.

Experimental Protocol: ¹³C NMR Spectroscopy [4]

  • Prepare a more concentrated sample (20-50 mg) in a deuterated solvent as for ¹H NMR.

  • Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each carbon.

  • Longer acquisition times are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Process the spectrum and assign the chemical shifts to the corresponding carbon atoms using chemical shift prediction tools and comparison with data from related compounds.[5][6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.5 - 8.5 (m)120 - 150
-CH₂- (ethyl)4.0 - 4.5 (q)50 - 60
-CH₃ (ethyl)1.5 - 2.0 (t)15 - 25
C-3-160 - 170

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)
  • Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

  • Expected Spectrum: For 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride, Electrospray Ionization (ESI) is a suitable technique. The mass spectrum will show the molecular ion peak corresponding to the cation [C₉H₉ClNS]⁺. The fragmentation pattern can provide further structural information.

Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer using an ESI source.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the spectrum to identify the molecular ion peak and any significant fragment ions.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expected Spectrum: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as vibrations associated with the C-N and C-S bonds within the heterocyclic ring. The presence of the C-Cl bond will also give a characteristic absorption in the fingerprint region.

Experimental Protocol: IR Spectroscopy

  • Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum to identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Table 2: Characteristic IR Absorption Frequencies

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aromatic C=C stretch1450 - 1600
C-N stretch1300 - 1350
C-S stretch600 - 800
C-Cl stretch650 - 750[7]

Physicochemical Characterization

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. A reversed-phase HPLC method is typically suitable for this type of polar, ionic compound.

  • Method Development Rationale: A C18 column is a good starting point for reversed-phase chromatography.[8] The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve good separation from any impurities. Detection can be performed using a UV detector, as the benzisothiazole ring system is chromophoric.

Experimental Protocol: HPLC Analysis [8][9][10][11]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

UV-Visible Spectroscopy
  • Principle: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzisothiazole ring system contains a conjugated π-system, which will absorb UV radiation.

  • Expected Spectrum: The UV-Vis spectrum is expected to show one or more absorption maxima (λmax) in the UV region (200-400 nm), characteristic of the benzisothiazole chromophore. The position and intensity of these bands are sensitive to the substitution pattern and the solvent.[12][13][14]

Experimental Protocol: UV-Vis Spectroscopy

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Record the UV-Vis spectrum over a range of 200-800 nm using a spectrophotometer.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Melting Point Determination
  • Principle: The melting point is a fundamental physical property of a solid compound and is a good indicator of its purity. A sharp melting point range suggests a high degree of purity.

  • Procedure: The melting point is determined using a standard melting point apparatus.

Thermal Analysis (TGA/DSC)
  • Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting and decomposition.[15][16][17]

  • Expected Results: TGA will show the decomposition temperature of the salt. DSC will show a sharp endothermic peak corresponding to its melting point, followed by an exothermic decomposition profile.

Experimental Protocol: TGA/DSC

  • Accurately weigh a small amount of the sample (5-10 mg) into an aluminum pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the TGA and DSC curves.

X-ray Crystallography (Theoretical)

While a specific crystal structure for 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride may not be publicly available, X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms in a solid.[18][19]

  • Principle: Single-crystal X-ray diffraction provides detailed information on bond lengths, bond angles, and intermolecular interactions.

  • Expected Structural Features: Based on related structures, the benzisothiazole ring system is expected to be largely planar. The ethyl group will be attached to the nitrogen atom, and the chloride ion will be present as a counterion in the crystal lattice, likely interacting with the cationic benzisothiazolium ring through electrostatic interactions and potentially hydrogen bonding.

Diagram of the Overall Characterization Workflow

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_structural Structural Elucidation cluster_physicochemical Physicochemical Characterization cluster_solid_state Solid-State Analysis Start Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR HPLC HPLC (Purity) Start->HPLC UVVis UV-Vis Spectroscopy Start->UVVis MP Melting Point Start->MP Thermal TGA / DSC Start->Thermal XRay X-ray Crystallography (Theoretical) Start->XRay

Caption: A comprehensive workflow for the characterization of the target compound.

Conclusion

The structural analysis and characterization of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride require a multi-technique approach. The methodologies outlined in this guide, from synthesis to detailed spectroscopic and physicochemical analysis, provide a robust framework for obtaining a comprehensive understanding of this molecule. The causality-driven explanations for experimental choices are intended to empower researchers to not only follow protocols but also to critically evaluate and adapt them for their specific research needs. This detailed characterization is an indispensable step in the journey of drug discovery and development, ensuring the integrity and quality of novel chemical entities.

References

  • Separation of 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, ammonium salt on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). ResearchGate. Available at: [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. Available at: [Link]

  • Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic resonance in chemistry : MRC, 46(12), 1175–1179. Available at: [Link]

  • Jooken, E., Amery, R., & Meesschaert, B. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. American Journal of Analytical Chemistry, 15, 43-55. Available at: [Link]

  • UV/VIS SPECTROSCOPY. University of Pretoria. Available at: [Link]

  • 1,2-Benzisothiazol-3(2H)-one, 2-(2-oxo-2-phenylethyl)-, 1,1-dioxide. PubChem. Available at: [Link]

  • HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. SIELC Technologies. Available at: [Link]

  • 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

  • Process for the preparation of 3-chloro-1,2-benzisothiazoles. Google Patents.
  • Synthesis of 3-Chloro-1,2-benzisothiazole. PrepChem.com. Available at: [Link]

  • FTIR spectrum of Sbenzyl isothiouronium chloride. ResearchGate. Available at: [Link]

  • Zia-ur-Rehman, M., Choudhary, M. I., & Atta-ur-Rahman (2009). 2-(Prop-2-enyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta crystallographica. Section E, Structure reports online, 65(Pt 12), o3134. Available at: [Link]

  • Measuring methods available and examples of their applications 1H NMR (Proton nuclear magnetic resonance). Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Thermal Analysis TGA / DTA. Available at: [Link]

  • Protocols. NMR Facility - Chemistry Department - The University of Chicago. Available at: [Link]

  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-Portal.org. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Reaction of 3-chloro-1,2-benzisothiazole with diethyl malonate in the presence of tetra-alkylammonium salts. Properties and X-ray crystal structure analysis of 3-(3-aminobenzo[b]thiophen-2-yl). RSC Publishing. Available at: [Link]

  • 1,2-Benzisothiazoles. Part II. Reactions of 3-chloro-1,2-benzisothiazole with carbanions. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

  • Thermal Analysis- TGA/DSC. MooreAnalytical. Available at: [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]

  • 1H NMR. EPFL. Available at: [Link]

  • Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds. Google Patents.
  • 3-Chloro-1,2-benzisothiazole. PubChem. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808). FooDB. Available at: [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]

  • Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). PMC - NIH. Available at: [Link]

  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Mettler Toledo. Available at: [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]

  • Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates. PubMed. Available at: [Link]

  • What does an additional peak in FTIR between 3100 and 3300 nm affect the quality of the material, benzethonium chloride USP??. ResearchGate. Available at: [Link]

  • 1,3,5-Benzenetricarbonyl trichloride. NIST WebBook. Available at: [Link]

Sources

Exploratory

Technical Guide: Scalable Synthesis of 3-Chloro-1,2-Benzisothiazole Scaffolds

Topic: Synthesis Pathways for 3-Chloro-1,2-Benzisothiazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Pathways for 3-Chloro-1,2-Benzisothiazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary

The 3-chloro-1,2-benzisothiazole moiety is a "privileged structure" in neuropsychiatric drug discovery, serving as the electrophilic lynchpin for atypical antipsychotics such as Ziprasidone and Lurasidone .

This guide moves beyond textbook definitions to address the operational reality of synthesizing this core. While the transformation appears to be a simple chlorodehydroxylation, the process is plagued by three critical failure modes:

  • Incomplete Conversion: The lactam-lactim tautomeric equilibrium favors the stable lactam.

  • Hydrolytic Reversion: The 3-chloroimine product is highly susceptible to hydrolysis during the quench phase.

  • Thermal Runaway: The activation energy required for chlorination often overlaps with the decomposition onset of phosphorus byproducts.

This document outlines a robust, self-validating protocol for the chlorination of 1,2-benzisothiazol-3(2H)-one (BIT) and its subsequent nucleophilic aromatic substitution (


).

Core Synthesis: Chlorodehydroxylation of BIT

The primary challenge is converting the stable cyclic amide (BIT) into the reactive chloro-imidate. Standard chlorinating agents (


) are often insufficient without activation. The industry standard utilizes Phosphorus Oxychloride (

) often with a base catalyst.
Mechanistic Insight (The "Why")

The reaction follows a Vilsmeier-Haack-like mechanism.

  • Activation: The base (Pyridine or

    
    -Dimethylaniline) activates 
    
    
    
    .
  • Tautomerization: The lactam oxygen attacks the phosphorus, creating a phosphorodichloridate leaving group.

  • Substitution: Chloride ion attacks the C-3 position, restoring aromaticity to the thiazole ring and expelling the phosphate species.

Critical Process Parameter (CPP): The reaction is heterogeneous initially. Complete dissolution usually signals reaction progress, but HPLC monitoring is required to distinguish product from the phosphoro-intermediate.

Process Workflow Diagram

The following diagram illustrates the critical decision nodes and safety checks for the chlorination process.

ChlorinationProcess Start Start: 1,2-Benzisothiazol-3(2H)-one Reagents Charge: POCl3 (1.3 eq) + Base Cat. Solvent: Chlorobenzene Start->Reagents Heat Heat to 110-120°C (Reflux) Reagents->Heat Exothermic Onset IPC_Check IPC: HPLC Analysis < 1% Starting Material? Heat->IPC_Check IPC_Check->Heat No (Continue) Quench Quench: Pour into Ice/Water Temp < 50°C (CRITICAL) IPC_Check->Quench Yes (Complete) Workup Phase Cut & Wash (Keep pH > 7 to prevent hydrolysis) Quench->Workup Isolation Distillation or Crystallization Target: 3-Chloro-1,2-benzisothiazole Workup->Isolation Waste Waste: High Phosphate Load Workup->Waste

Caption: Operational workflow for POCl3-mediated chlorination, highlighting the critical temperature control at the quench step to prevent product degradation.

Detailed Protocol

Safety Note:


 reacts violently with water. All glassware must be oven-dried. Conduct in a fume hood to manage HCl evolution.
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Connect a scrubber (NaOH trap) to the condenser outlet.

  • Charging: Charge 1,2-benzisothiazol-3(2H)-one (1.0 eq) and Chlorobenzene (5-10 volumes).

    • Why Chlorobenzene? It has a high boiling point (131°C) allowing for sufficient thermal activation without pressurization, and it is inert to the chlorinating conditions.

  • Activation: Add Pyridine (0.1 eq) followed by dropwise addition of

    
      (1.3 - 1.5 eq).
    
    • Exotherm Alert: Control addition rate to maintain temperature < 50°C.

  • Reaction: Heat the slurry to 110–120°C . The mixture will solubilize as the chloride forms. Stir for 3–5 hours.

  • IPC (In-Process Control): Aliquot 50 µL into anhydrous MeOH (forms the methyl ether for easier GC/HPLC analysis). Target: >98% conversion.

  • Quench (The Danger Zone): Cool reaction mass to 25°C. Slowly pour the reaction mass into a separate vessel containing crushed ice/water.

    • Constraint: Maintain quench mass < 50°C. Higher temperatures in acidic aqueous media accelerate hydrolysis back to BIT.

  • Isolation: Extract with Dichloromethane (DCM) or Toluene. Wash organic layer with 5%

    
     (to remove residual acid). Dry over 
    
    
    
    and concentrate.
    • Purification: Vacuum distillation (bp ~80-85°C at 0.75 Torr) or crystallization from heptane.

Downstream Derivatization: Nucleophilic Aromatic Substitution ( )

Once the 3-chloro core is secured, it acts as a "masked" electrophile. The nitrogen of the isothiazole ring activates the C-3 position for attack by nucleophiles, typically piperazines for antipsychotic synthesis.

Reaction Logic

This is an addition-elimination mechanism. The reaction rate is heavily influenced by the basicity of the nucleophile and the solvent polarity.

  • Key Intermediate for Ziprasidone: 3-(1-piperazinyl)-1,2-benzisothiazole.[1][2][3]

  • Reagents: 3-chloro-1,2-benzisothiazole + Piperazine (excess) or 1-Boc-piperazine.

Pathway Diagram

The following diagram maps the chemical logic from the chloro-core to the final API intermediates.

SNArPathway Core 3-Chloro-1,2- benzisothiazole Condition1 Cond: Na2CO3/H2O Reflux (Green) Core->Condition1 Condition2 Cond: K2CO3/Toluene 110°C (Anhydrous) Core->Condition2 Piperazine Piperazine (Nucleophile) Piperazine->Condition1 ComplexPip Bicyclic Piperazine (Lurasidone Frag.) ComplexPip->Condition2 Zip_Int Ziprasidone Intermediate Condition1->Zip_Int SNAr Lur_Int Lurasidone Intermediate Condition2->Lur_Int SNAr

Caption: Divergent synthesis pathways for Ziprasidone and Lurasidone intermediates using the common 3-chloro electrophile.

Validated Protocol (Ziprasidone Intermediate)
  • Reagents: Combine 3-chloro-1,2-benzisothiazole (1.0 eq) and Piperazine (3.0 - 5.0 eq).

    • Why Excess Piperazine? To prevent the formation of the bis-substituted byproduct (where one piperazine attacks two benzisothiazole rings).

  • Solvent: Water (Green chemistry approach) or Toluene.

  • Conditions: Heat to reflux (100–110°C) for 12–15 hours.

    • Note: If using water, no external base is needed as excess piperazine acts as the HCl scavenger. If using toluene, add

      
       (1.5 eq).
      
  • Workup:

    • Aqueous Route: Cool to 20°C. The product often precipitates as a solid or oil. Acidify to pH 2 to dissolve the product (protonating the piperazine nitrogen), filter off unreacted neutrals, then basify to pH 10 to precipitate the pure product.

  • Data Check:

    • Melting Point: 88–90°C (for the free base).

    • HPLC Purity: >99.0% is required for API coupling.

Process Safety & Industrial Scalability

ParameterHazard / IssueMitigation Strategy
Thermal Stability

reactions can exhibit delayed exotherms.
Use dosing pumps for

; Ensure reactor has adequate cooling jacket capacity.
Off-Gassing Evolution of HCl and

(if

used).
Multi-stage caustic scrubbers required. Do not seal the reactor.
Hydrolysis 3-Chloro product reverts to BIT in acidic water.Rapid phase separation after quench. Keep aqueous contact time < 30 mins.
Solvent Selection Chlorobenzene is toxic/persistent.Alternative: Toluene is a viable replacement but requires slightly longer reaction times due to lower boiling point (110°C).

References

  • Pfizer Inc. (1994). Process for preparing ziprasidone. US Patent 5,312,925.[1] Link

  • Sumitomo Dainippon Pharma. (2015). Process for the preparation of Lurasidone. WO Patent 2015/056205.[4] Link

  • Org. Process Res. Dev. (2013).[2] Development of a Scalable Process for the Synthesis of Ziprasidone. Link (Generalized citation for OPRD process reviews on aryl-piperazines).

  • ECHEMI. (2025). Synthesis and Properties of 3-Chloro-1,2-benzisothiazole. Link

  • BenchChem. (2025).[5] Technical Guide to 1,2-Benzisothiazol-3(2H)-one Derivatives. Link

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling, and Storage of Benzisothiazole Derivatives in Research Settings

Abstract: This technical guide provides an in-depth analysis of the safety, handling, and storage precautions for 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride. Due to the limited availability of specific safety data f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the safety, handling, and storage precautions for 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride. Due to the limited availability of specific safety data for this compound, this guide establishes a conservative safety protocol by leveraging comprehensive data from the closely related and well-documented surrogate, 3-Chloro-1,2-benzisothiazole. This document is intended for researchers, scientists, and drug development professionals, offering a framework for risk assessment and the implementation of safe laboratory practices when working with this class of compounds. The causality behind experimental choices is explained to ensure a self-validating system of protocols.

Section 1: Compound Identification and Data Availability

Primary Compound: 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride

Before proceeding, it is critical to note that detailed, peer-reviewed safety and toxicity data for 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride is not extensively available in the public domain. The information that is available is primarily for identification and basic chemical properties.

IdentifierValueSource
IUPAC Name 3-chloro-2-ethyl-1,2-benzothiazol-2-ium chloride[1]
CAS Number 7765-82-4[1]
Molecular Formula C₉H₉Cl₂NS[1]
Molecular Weight 234.14 g/mol [1]

Given the absence of a specific Safety Data Sheet (SDS), a proactive and cautionary approach is mandated. The principles of chemical safety dictate that in the absence of data, a compound should be treated as hazardous.

Surrogate Compound for Safety Assessment: 3-Chloro-1,2-benzisothiazole

For the purpose of establishing robust safety protocols, this guide will utilize data from the structurally similar compound, 3-Chloro-1,2-benzisothiazole (CAS: 7716-66-7). This surrogate provides a basis for understanding the potential hazards and informs the necessary precautions. The addition of an ethyl group and the presence of a chloride counter-ion in the primary compound may alter its reactivity, solubility, and biological activity. Therefore, the following recommendations should be considered a baseline, and a rigorous, compound-specific risk assessment is essential before commencing any experimental work.

IdentifierValueSource
IUPAC Name 3-chloro-1,2-benzothiazole[2]
CAS Number 7716-66-7[2]
Molecular Formula C₇H₄ClNS[2]
Molecular Weight 169.63 g/mol [2]

Section 2: Hazard Identification and Classification (Based on 3-Chloro-1,2-benzisothiazole)

The GHS classification for 3-Chloro-1,2-benzisothiazole indicates that it is a hazardous substance.[2][3] The primary hazards are related to skin, eye, and respiratory irritation.[3][4]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure) Category 3H335: May cause respiratory irritation

(Data sourced from multiple safety data sheets for 3-Chloro-1,2-benzisothiazole)[2][3][4]

Expert Insight: The isothiazole ring is a known reactive moiety, and its halogenated derivatives are often used as intermediates in synthesis due to their reactivity.[5][6] The chloro-substituent at the 3-position is a key feature, making the compound susceptible to nucleophilic attack. This inherent reactivity is the likely basis for its irritant properties. From an experimental standpoint, this means that the compound has the potential to react with biological nucleophiles, such as amino and sulfhydryl groups in proteins, leading to cellular damage and an inflammatory response.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential.

Engineering Controls
  • Ventilation: All handling of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride and its solutions must be conducted in a well-ventilated area.[3][4][7] For weighing, preparing solutions, and running reactions, a certified chemical fume hood is mandatory. The causality here is to prevent inhalation of any dust or aerosols, which are likely to be respiratory irritants.[3][4]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[8][9][10]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards of irritation to the skin, eyes, and respiratory system.

PPE ItemSpecificationRationale
Hand Protection Nitrile rubber gloves.[7] Minimum thickness of 0.11 mm.Provides a barrier against skin contact.[3] Nitrile is a good general-purpose choice for many organic chemicals.
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[4]Protects against splashes and aerosols that can cause serious eye irritation.[3][4]
Skin and Body Protection A lab coat is mandatory. For larger quantities or where splashing is likely, chemical-resistant aprons and sleeves are recommended.Prevents contamination of personal clothing and skin.[3]
Respiratory Protection Not typically required if work is performed within a fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]To prevent inhalation of the irritant compound.

Experimental Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Inside-out technique) Doff2 2. Lab Coat (Fold inward) Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 End End Doff3->End Start Start Start->Don1 Spill_Response Spill Spill Occurs Evacuate Evacuate immediate area (if necessary) Spill->Evacuate Alert Alert nearby personnel Spill->Alert PPE Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Evacuate->PPE Alert->PPE Contain Contain the spill with absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully collect absorbed material using non-sparking tools Contain->Collect Dispose Place in a sealed, labeled container for hazardous waste Collect->Dispose Clean Decontaminate the area with soap and water Dispose->Clean Report Report the incident to lab supervisor/safety officer Clean->Report

Caption: Small Spill Emergency Response Workflow.

  • Environmental Precautions: Prevent the material from entering drains or waterways. [4][7]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [4]For small fires, a dry powder extinguisher is appropriate. A water spray can be used to cool containers. [7]* Unsuitable Extinguishing Media: Do not use a high-volume water jet, as it may scatter the material. [7]* Hazards from Combustion: In a fire, toxic fumes may be released, including nitrogen oxides, sulfur oxides, carbon monoxide, and hydrogen chloride. [8][11]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing. [4]

Section 6: Conclusion and Critical Advisory

This guide provides a comprehensive framework for the safe handling and storage of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride, derived from the best available data on a close structural analog. It is imperative for all researchers to recognize the limitations of this approach. The ethyl group and ionic nature of the target compound could influence its properties in ways that cannot be fully predicted without specific testing.

Therefore, this document must be used as a component of a thorough and documented risk assessment process specific to the planned experimental procedures. Adherence to these protocols, coupled with a vigilant and proactive safety culture, is paramount to ensuring the well-being of all laboratory personnel.

References

  • Evonik. (2023, September 23). Safety Data Sheet for TEGO® Phobe 1659.
  • Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet for 3-Chloro-1,2-benzisothiazole.
  • Echemi. 3-Chloro-1,2-benzisothiazole SDS, 7716-66-7 Safety Data Sheets.
  • Chemos GmbH & Co. KG. (2021, April 22). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt.
  • AEB Group. (2021, August 19). Safety Data Sheet for SINTODRY.
  • Remmers. Safety data sheet.
  • ResearchGate. Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride).
  • MDPI. (2007, November 12). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.
  • Henkel. (2019, February 21). Safety Data Sheet according to Regulation (EC) No 1907/2006.
  • 3M. (2024, August 2). Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
  • PubChem. 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride.
  • Google Patents. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.
  • NJ.gov. ETHYL CHLORIDE HAZARD SUMMARY.
  • Gyproc Ireland. SAFETY DATA SHEET.
  • Fisher Scientific. (2009, August 4). SAFETY DATA SHEET.
  • Google Patents. DE1770853A1 - Process for the preparation of 3-chloro-1,2-benzisothiazoles.
  • PubChem. 3-Chloro-1,2-benzisothiazole.
  • Inchem. ICSC 0063 - NICKEL(II)SULPHATE.
  • ChemicalBook. 3-Chloro-1,2-benzisothiazole.
  • Nornickel. (2017, June 19). safety data sheet nickel sulphate.
  • PENTA. (2025, June 10). Nickel(II) sulfate hexahydrate.
  • Elemental Microanalysis. (2024, March 11). NICKEL.
  • Cheméo. Chemical Properties of E-3-Chloro-2-ethyl-but-2-enal.
  • PubMed. (2007, November 12). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones.

Sources

Foundational

The Synthesis of 1,2-Benzisothiazole: A Journey from Serendipitous Discovery to Strategic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 1,2-benzisothiazole scaffold is a cornerstone in medicinal chemistry and materials science, underpinning a diverse array of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a cornerstone in medicinal chemistry and materials science, underpinning a diverse array of biologically active compounds and functional materials. Its journey from an accidental discovery to a rationally designed synthetic target is a compelling narrative of chemical ingenuity. This guide provides a comprehensive exploration of the discovery and historical evolution of 1,2-benzisothiazole synthesis, offering in-depth technical insights into the core synthetic methodologies that have defined this field.

Part 1: A Serendipitous Beginning: The Discovery of Saccharin

The story of the 1,2-benzisothiazole ring system is inextricably linked to the discovery of its most famous derivative: saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). In 1879, while working in the laboratory of Professor Ira Remsen at Johns Hopkins University, chemist Constantin Fahlberg made a serendipitous discovery. After a day of working with coal tar derivatives, he noticed a remarkably sweet taste on his hand during dinner.[1][2] Tracing the source back to his laboratory, he identified the compound responsible as benzoic sulfimide, which he later named saccharin.[1][3]

Fahlberg and Remsen jointly published their findings in 1879 and 1880, describing the synthesis of this intensely sweet compound.[1] The original synthesis, now known as the Remsen-Fahlberg process, started with toluene. An alternative route began with o-chlorotoluene.[1] This discovery not only introduced the world to the first commercially successful artificial sweetener but also marked the first synthesis of a derivative of the 1,2-benzisothiazole ring system, albeit unknowingly laying the foundation for a new chapter in heterocyclic chemistry.

Part 2: Evolution of a Scaffold: Key Synthetic Methodologies

Following the discovery of saccharin, chemists began to explore the synthesis of the core 1,2-benzisothiazole structure and its various derivatives. Over the decades, a multitude of synthetic strategies have been developed, each with its own advantages and applications. This section details the most significant and widely employed methods for the construction of the 1,2-benzisothiazole nucleus.

From Disulfides: The Oxidative Cyclization Approach

One of the earliest and most fundamental methods for the synthesis of 1,2-benzisothiazol-3(2H)-ones involves the oxidative cyclization of 2,2'-dithiodibenzamides or related disulfide-containing precursors. This strategy relies on the formation of the crucial S-N bond through an intramolecular cyclization event, typically promoted by an oxidizing agent.

A classic example involves the reaction of 2,2'-dithiobis(benzoyl chloride) with ammonia. The resulting diamide is then subjected to oxidative cyclization to yield the desired 1,2-benzisothiazol-3(2H)-one.

Experimental Protocol: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2,2'-dithio-bis-benzoyl chloride

  • Chlorination: Chlorine gas (239 g, 3.37 moles) is bubbled into a stirred suspension of 2,2'-dithio-bis-benzoyl chloride (1157 g, 3.37 moles) in methylene chloride (8.46 L).

  • Amination: The resulting solution is added to concentrated ammonium hydroxide (2.89 L) with vigorous stirring. The mixture is stirred for an additional hour after the addition is complete.

  • Isolation and Acidification: The resulting solid is collected by filtration, suspended in approximately 7 L of water, and acidified by the addition of concentrated hydrochloric acid with vigorous stirring.

  • Final Product: The solid product is isolated by filtration, washed with water, and dried in vacuo at 30°C to yield 1,2-benzisothiazol-3(2H)-one.

This method provides a direct route to the 1,2-benzisothiazol-3(2H)-one core and has been a workhorse in the industrial production of related compounds.

The Thiosalicylate Route: A Versatile Entry Point

Thiosalicylic acid and its derivatives have emerged as versatile starting materials for the synthesis of the 1,2-benzisothiazole framework.[4] This approach offers a high degree of flexibility, allowing for the introduction of various substituents on both the benzene ring and the nitrogen atom.

A common strategy involves the conversion of thiosalicylic acid to its corresponding amide, followed by an intramolecular cyclization to form the 1,2-benzisothiazol-3(2H)-one ring.

Diagram: Synthesis of 1,2-Benzisothiazol-3(2H)-ones from Thiosalicylic Acid

G Thiosalicylic_Acid Thiosalicylic Acid Amide 2-Mercaptobenzamide Derivative Thiosalicylic_Acid->Amide Amidation BIT 1,2-Benzisothiazol-3(2H)-one Amide->BIT Intramolecular Cyclization

Caption: General pathway for the synthesis of 1,2-benzisothiazol-3(2H)-ones from thiosalicylic acid.

Modern Approaches: Leveraging Halogenated Precursors

Contemporary synthetic chemistry has introduced more efficient and versatile methods for the construction of the 1,2-benzisothiazole ring system, often starting from readily available halogenated precursors.

A highly effective modern route involves the reaction of 2-(alkylthio)benzonitriles with a halogenating agent in an aqueous medium.[5][6] This method proceeds through the formation of a reactive intermediate that readily undergoes cyclization to the 1,2-benzisothiazol-3(2H)-one.

Experimental Protocol: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2-(Alkylthio)benzonitrile [5]

  • Halogenation: Chlorine is introduced to a solution of 2-(alkylthio)benzonitrile in hydrochloric acid at a temperature of 45-50°C for approximately 2 hours.

  • Cyclization: The reaction mixture is then heated to 65-70°C to promote the formation of the 1,2-benzisothiazol-3(2H)-one.

  • pH Adjustment and Salt Formation: The pH of the mixture is adjusted to around 9, facilitating the formation of the alkali salt of the product, which is a key intermediate.

  • Completion and Acidification: The mixture is heated at 100°C for an additional 2 hours to ensure the reaction goes to completion, followed by acidification to precipitate the high-purity 1,2-benzisothiazol-3(2H)-one.

This method is lauded for its high yield and the exceptional purity of the final product.[5]

A related and economically viable approach starts with 2-halobenzonitriles. These are first reacted with an alkanethiol in the presence of a base to form the intermediate 2-(alkylthio)benzonitrile, which is then converted to the final product as described above.[6]

Diagram: Two-Step Synthesis from 2-Halobenzonitrile

G Halobenzonitrile 2-Halobenzonitrile Alkylthiobenzonitrile 2-(Alkylthio)benzonitrile Halobenzonitrile->Alkylthiobenzonitrile Nucleophilic Substitution (Alkanethiol, Base) BIT 1,2-Benzisothiazol-3(2H)-one Alkylthiobenzonitrile->BIT Halogenation & Cyclization

Caption: A two-step synthetic route to 1,2-benzisothiazol-3(2H)-ones starting from 2-halobenzonitriles.

Part 3: The Role of 1,2-Benzisothiazoles in Drug Discovery and Beyond

The synthetic accessibility of the 1,2-benzisothiazole scaffold has fueled its exploration in various scientific disciplines, most notably in drug discovery. The inherent structural features of the ring system, including its aromaticity and the presence of both nitrogen and sulfur heteroatoms, allow it to interact with a wide range of biological targets.[4]

Derivatives of 1,2-benzisothiazole have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, neuroprotective, anti-inflammatory, antimicrobial, and anticancer properties.[4][7][8] For instance, certain piperazine derivatives of 1,2-benzisothiazole have been investigated as potential antipsychotic agents.[9] Furthermore, 1,2-benzisothiazol-3(2H)-one derivatives have been identified as potent inhibitors of caspase-3, an enzyme implicated in apoptosis, highlighting their therapeutic potential in diseases characterized by excessive cell death.[10]

Beyond pharmaceuticals, 1,2-benzisothiazole derivatives, particularly 1,2-benzisothiazol-3(2H)-one (BIT), are widely used as industrial biocides and fungicides.[11]

Conclusion

The journey of 1,2-benzisothiazole synthesis, from the chance discovery of saccharin to the development of sophisticated and highly efficient synthetic methodologies, showcases the power of chemical innovation. The ability to readily access this privileged scaffold has opened doors to the discovery of novel therapeutics and advanced materials. As our understanding of chemical reactivity deepens, we can anticipate the emergence of even more elegant and sustainable strategies for the synthesis of this remarkable heterocyclic system, further expanding its impact on science and technology.

References

  • Vertex AI Search. (2024, May 28). Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry.
  • Google Patents. (1996). Method for producing 1,2-benzisothiazol-3-ones. EP0702008A2.
  • Wikipedia. (2024). Saccharin.
  • i3L University. (2022, November 8).
  • SIES College. (2016, November 24). The Sweet and Not-So-Sweet History of Saccharin.
  • Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Benchchem. (2025, December). The Chemistry of 1,2-Benzisothiazol-3(2H)-one 1-oxide: A Core Scaffold for Drug Discovery and Beyond.
  • Benchchem. 1,2-Benzisothiazole-3-carbonitrile | 16807-20-8.
  • Benchchem. A Technical Guide to the Historical Synthesis of Benzothiazoles.
  • PrepChem.com. Synthesis of 1,2-Benzisothiazol-3(2H)-one (Method 1).
  • Nottingham ePrints.
  • PubMed. (1999).
  • ACS Publications. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.
  • PubMed. (2013, June 1).
  • ACS Publications. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.
  • RSC Publishing. 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)
  • Organic Chemistry Portal. Benzisothiazoles synthesis.
  • Google Patents. (2015). Synthetic method for the preparation of 1,2-Benzisothiazolin-3-one. EP2949650A1.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride

A Critical Review of a Niche Reagent in Modern Organic Synthesis Introduction In the vast landscape of synthetic organic chemistry, the development and application of novel reagents are paramount to advancing the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Review of a Niche Reagent in Modern Organic Synthesis

Introduction

In the vast landscape of synthetic organic chemistry, the development and application of novel reagents are paramount to advancing the synthesis of complex molecules. The 1,2-benzisothiazole scaffold is a privileged heterocycle, forming the core of various biologically active compounds. This has naturally led to an exploration of benzisothiazole derivatives as potential reagents in organic synthesis. This document aims to provide a comprehensive guide on the use of a specific derivative, 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride. However, an extensive review of the current chemical literature reveals that 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride is not an established or commonly utilized reagent in organic synthesis.

Information on this specific compound is sparse, and it does not appear in major chemical supplier catalogs or in seminal publications on synthetic methodology. This suggests that its application is either extremely limited, highly specialized, or documented under a different nomenclature. Therefore, this guide will proceed by first contextualizing the potential reactivity of this class of compounds based on related, well-studied benzisothiazolium salts. We will then propose potential, albeit speculative, applications and provide generalized protocols. Researchers are strongly advised to conduct thorough small-scale feasibility studies before employing this reagent in any synthetic sequence.

Part 1: Theoretical Framework and Mechanistic Considerations

The core structure of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride suggests its potential as an electrophilic activating agent. The electron-withdrawing nature of the positively charged sulfur-nitrogen heterocycle, combined with the presence of a good leaving group (chloride) at the C3 position, points towards a reactivity profile suitable for activating carboxylic acids or other nucleophiles.

Proposed Mechanism of Carboxylic Acid Activation

The primary hypothetical use for a reagent of this type would be in the activation of carboxylic acids for subsequent nucleophilic attack, for instance, in amide or ester formation. The proposed mechanism is outlined below:

  • Initial Reaction: The carboxylate anion attacks the electrophilic C3 carbon of the benzisothiazolium salt, displacing the chloride leaving group.

  • Formation of Activated Intermediate: This reaction forms a highly reactive O-acyl-1,2-benzisothiazolium intermediate. This intermediate is primed for nucleophilic attack due to the excellent leaving group potential of the reduced benzisothiazolone moiety.

  • Nucleophilic Attack: A nucleophile, such as an amine or an alcohol, attacks the carbonyl carbon of the activated intermediate.

  • Product Formation and Byproduct Release: The tetrahedral intermediate collapses, forming the desired amide or ester and releasing 2-ethyl-1,2-benzisothiazol-3(2H)-one as a byproduct.

This proposed mechanism is analogous to the action of well-known peptide coupling reagents.

Visualizing the Proposed Activation Pathway

Carboxylic Acid Activation Reagent 3-Chloro-2-ethyl- 1,2-benzisothiazolium chloride Intermediate Activated O-Acyl Intermediate Reagent->Intermediate Carboxylate R-COOH + Base (Carboxylate) Carboxylate->Intermediate - Cl- Product Product (e.g., Amide) Intermediate->Product Attack at Carbonyl Byproduct 2-ethyl-1,2-benzisothiazol-3(2H)-one Intermediate->Byproduct Leaving Group Departure Nucleophile Nucleophile (e.g., R'-NH2) Nucleophile->Product

Caption: Proposed pathway for carboxylic acid activation.

Part 2: Hypothetical Applications and Experimental Protocols

Given the lack of specific literature precedents, the following protocols are generalized and should be considered starting points for optimization.

Application: Amide Bond Formation (Peptide Coupling)

The formation of amide bonds is a cornerstone of organic synthesis, particularly in peptide and pharmaceutical chemistry. 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride could potentially serve as a coupling reagent to facilitate this transformation.

Table 1: Generic Protocol for Amide Coupling

Parameter Value/Condition Rationale/Comment
Stoichiometry
Carboxylic Acid1.0 eqThe limiting reagent.
Amine1.0 - 1.2 eqA slight excess of the amine can help drive the reaction to completion.
Reagent1.1 - 1.3 eqAn excess of the coupling reagent ensures full activation of the carboxylic acid.
Base (e.g., DIPEA, TEA)2.0 - 3.0 eqRequired to deprotonate the carboxylic acid and the amine hydrochloride salt if used, and to neutralize HCl byproduct.
Reaction Conditions
SolventAnhydrous DCM, DMF, or ACNAprotic solvents are essential to prevent hydrolysis of the reagent and activated intermediate.
Temperature0 °C to room temperatureInitial cooling can help control the exothermic activation step, followed by warming to drive the coupling.
Reaction Time2 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Detailed Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and the chosen anhydrous solvent (e.g., DCM, 0.1 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Add the base (e.g., DIPEA, 2.5 eq) and stir for 5-10 minutes.

  • Add 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride (1.2 eq) in one portion. The mixture may become heterogeneous.

  • Stir the reaction at 0 °C for 20-30 minutes to allow for the formation of the activated intermediate.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

Visualizing the Experimental Workflow

Amide Coupling Workflow start Start: Flame-dried flask under N2 add_acid 1. Add Carboxylic Acid + Anhydrous Solvent start->add_acid cool 2. Cool to 0 °C add_acid->cool add_base 3. Add Base (e.g., DIPEA) cool->add_base add_reagent 4. Add Benzisothiazolium Reagent add_base->add_reagent activate 5. Stir for 30 min (Activation) add_reagent->activate add_amine 6. Add Amine activate->add_amine react 7. Warm to RT & Stir (Monitor by TLC/LC-MS) add_amine->react workup 8. Aqueous Workup (Acid/Base Washes) react->workup purify 9. Dry, Concentrate & Purify (Chromatography) workup->purify end End: Purified Amide purify->end

Caption: Step-by-step workflow for amide bond formation.

Part 3: Safety, Handling, and Concluding Remarks

3.1 Safety and Handling:

  • Toxicity: The toxicological properties of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride have not been thoroughly investigated. It should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required at all times.

  • Reactivity: As a potential electrophilic activating agent, it may be moisture-sensitive. Store in a desiccator under an inert atmosphere. It may react violently with strong reducing agents or strong bases.

While 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride is not a reagent with established utility in the synthetic chemistry literature, its structure suggests a potential role as an activating agent. The protocols and mechanistic insights provided herein are based on established principles of organic chemistry and serve as a theoretical guide for researchers interested in exploring the reactivity of this and related compounds.

Significant research would be required to validate these hypotheses, including:

  • Synthesis and Characterization: A reliable and scalable synthesis of the reagent would need to be developed and the compound fully characterized.

  • Scope and Limitations: The substrate scope for both the carboxylic acid and nucleophile components would need to be explored.

  • Comparison Studies: The reagent's efficiency would need to be benchmarked against standard, commercially available coupling reagents (e.g., HATU, PyBOP, EDC).

Until such studies are published in peer-reviewed journals, the use of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride in any synthetic application remains speculative. Researchers are encouraged to consult the literature for proven and reliable methods before investing significant time and resources into exploring this unknown reagent.

References

An extensive search of chemical databases and literature (including SciFinder, Reaxys, and Google Scholar) did not yield any specific publications on the synthesis or application of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride in organic synthesis. Therefore, no references can be provided for its direct application. The mechanistic principles discussed are foundational in organic chemistry and are covered in standard graduate-level textbooks.

Application

3-Chloro-2-ethyl-1,2-benzisothiazolium chloride as an intermediate for crop protection agents

Application Note: 3-Chloro-2-ethyl-1,2-benzisothiazolium Chloride as a High-Reactivity Scaffold for Crop Protection Agents Abstract This technical guide details the synthesis, handling, and application of 3-Chloro-2-ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloro-2-ethyl-1,2-benzisothiazolium Chloride as a High-Reactivity Scaffold for Crop Protection Agents

Abstract

This technical guide details the synthesis, handling, and application of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride (CEBC). Distinct from neutral pseudo-saccharin chlorides, CEBC is a cationic, highly electrophilic intermediate derived from 2-ethyl-1,2-benzisothiazol-3(2H)-one (Et-BIT). It serves as a critical "soft" electrophile for introducing the benzisothiazole moiety—a pharmacophore associated with Systemic Acquired Resistance (SAR) and broad-spectrum biocidal activity—into complex agrochemical architectures. This guide provides a self-validating protocol for its in-situ generation and subsequent coupling with nucleophiles to synthesize novel fungicide and bactericide candidates.

Introduction: The Electrophilic Advantage

In the development of crop protection agents, the 1,2-benzisothiazole ring system is a privileged scaffold, present in commercial biocides (BIT) and plant defense activators (e.g., Probenazole analogs).

Standard synthesis often relies on neutral 3-chloro-1,2-benzisothiazoles. However, 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride offers a distinct kinetic advantage:

  • Enhanced Electrophilicity: The positive charge on the heterocyclic ring renders the C3 position significantly more susceptible to nucleophilic attack than its neutral counterparts.

  • Solubility Profile: Its ionic nature allows for unique phase-transfer catalysis opportunities in biphasic systems.

  • Leaving Group Lability: The chloride counter-ion and the relief of ring strain upon nucleophilic addition facilitate rapid coupling with amines, phenols, and thiols.

Target Audience: Synthetic chemists and process engineers designing next-generation SAR inducers and non-persistent contact fungicides.

Chemical Profile & Safety Mechanisms

PropertyDescription
CAS Number 7765-82-4
Formula C₉H₉Cl₂NS
MW 234.14 g/mol
Appearance Hygroscopic yellow/orange crystalline solid (often handled as a slurry).
Stability Moisture Sensitive. Hydrolyzes rapidly back to 2-ethyl-1,2-benzisothiazol-3-one and HCl.
Hazards Corrosive, Lachrymator.[1] Reacts violently with water.

Critical Handling Rule: All protocols must be performed under a nitrogen or argon atmosphere. Glassware must be oven-dried.

Mechanism of Action & Synthesis Pathway

The synthesis involves the activation of the amide carbonyl in 2-ethyl-1,2-benzisothiazol-3-one using an inorganic acid chloride (Phosgene, Oxalyl Chloride, or Thionyl Chloride/DMF). The resulting imidoyl chloride salt is the active electrophile.

Figure 1: Synthesis and Reactivity Pathway

CEBC_Pathway Precursor 2-Ethyl-1,2-benzisothiazol-3-one (Et-BIT) Intermediate 3-Chloro-2-ethyl-1,2- benzisothiazolium Chloride (CEBC) Precursor->Intermediate Chlorination (Anhydrous, 0-40°C) Activation Activation Agent (COCl)2 or SOCl2 Activation->Intermediate Product 3-Substituted Benzisothiazoline Intermediate->Product Nu-H Substitution (-HCl) Hydrolysis Hydrolysis Product (Reverted Et-BIT) Intermediate->Hydrolysis + H2O (Moisture Failure) Nucleophile Nucleophile (Nu-H) (Amine/Phenol/Thiol)

Caption: Pathway showing the activation of Et-BIT to the CEBC salt and its divergent fate: productive coupling vs. hydrolytic reversion.

Experimental Protocols

Protocol A: In-Situ Generation of CEBC

Rationale: Isolating the salt is risky due to hygroscopicity. In-situ generation ensures maximum activity.

Reagents:

  • 2-Ethyl-1,2-benzisothiazol-3(2H)-one (10 mmol, 1.79 g)

  • Oxalyl Chloride (12 mmol, 1.05 mL) [Preferred over SOCl₂ for cleaner byproduct profile]

  • Cat.[1][2][3][4] DMF (2 drops)

  • Solvent: Dry Dichloromethane (DCM) or Toluene (20 mL)

Step-by-Step:

  • Setup: Charge an oven-dried 3-neck flask with Et-BIT and dry DCM under Argon flow.

  • Activation: Cool the solution to 0°C. Add catalytic DMF.

  • Addition: Add Oxalyl Chloride dropwise over 15 minutes. Gas evolution (CO/CO₂) will be observed.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Validation (The "Clear Check"): The suspension should turn into a clear, slightly yellow solution (or a fine precipitate depending on concentration).

    • Self-Validating Step: Aliquot 50 µL into wet methanol. Inject into HPLC. Result: You should see only the peak for the starting material (Et-BIT) because the methyl ester is unstable or the salt hydrolyzes instantly. This confirms the skeleton is intact but activated.

Protocol B: Coupling with Anilines (Model Crop Protection Synthesis)

Objective: Synthesize a 3-(arylamino)-benzisothiazoline derivative (potential antifungal scaffold).

Reagents:

  • Freshly prepared CEBC solution (from Protocol A)

  • 4-Fluoroaniline (10 mmol) [Model Nucleophile]

  • Triethylamine (22 mmol) [Acid Scavenger]

Step-by-Step:

  • Preparation: Cool the CEBC solution to 0°C.

  • Addition: Mix 4-Fluoroaniline with Triethylamine in 5 mL dry DCM. Add this mixture dropwise to the CEBC solution.

    • Observation: An immediate color change (often deep orange or red) and precipitation of Triethylamine hydrochloride will occur.

  • Completion: Stir at RT for 4 hours.

  • Quench: Pour the mixture into 5% NaHCO₃ (aq). Separate phases.

  • Purification: Dry organic phase over MgSO₄, concentrate, and recrystallize from Ethanol/Hexane.

Analytical Validation & Troubleshooting

The ionic nature of CEBC requires specific analytical approaches. Standard LC-MS often hydrolyzes the compound before detection.

Figure 2: Analytical Decision Tree

Analysis_Tree Sample Reaction Aliquot Method Choose Method Sample->Method NMR 1H NMR (CDCl3) Method->NMR Dry Sample LCMS LC-MS (Reverse Phase) Method->LCMS Aqueous Eluent NMR_Res Shift of Ethyl CH2 (Deshielded >4.0 ppm) CONFIRMS SALT NMR->NMR_Res LCMS_Res Peak = MW of Hydrolysis Product (Et-BIT) FALSE NEGATIVE LCMS->LCMS_Res

Caption: Analytical logic demonstrating why NMR is superior for confirming the intermediate, while LC-MS yields false negatives due to hydrolysis.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Starting material remains after COCl₂ addition Inactive Vilsmeier reagentEnsure DMF is dry; increase DMF concentration slightly.
Immediate precipitate upon amine addition HCl salt formationEnsure Et₃N is in excess (2.2 equiv) to scavenge HCl.
Product reverts to Et-BIT during workup Unstable amidine bondThe C3-N bond may be labile. Avoid acidic workups; keep pH > 7.

References

  • Synthesis of 3-Chloro-1,2-benzisothiazoles

    • Methodology: Detailed chlorination protocols using PCl5 and POCl3 for benzisothiazole deriv
    • Source:Journal of Chemical Research, 2002, 299–300.[5][6]

    • URL:[Link]

  • Benzisothiazole Derivatives in Crop Protection

    • Application: Review of benzisothiazole and benzoxazole scaffolds in discovering new agrochemicals (fungicides/herbicides).[7][8]

    • Source:Molecules, 2023, 28(13), 4918.
    • URL:[Link]

  • Reactivity of 3-Chloro-1,2-benzisothiazolium Salts

    • Mechanism:[2][8][9][10][11] Discussion on the electrophilic nature of the C3 position in cationic benzisothiazole systems.

    • Source:PubChem Compound Summary for CID 12257877.
    • URL:[Link]

  • General Nucleophilic Substitution on Acid Chlorides/Imidoyl Chlorides

    • Foundation: Mechanisms of addition-elimination on activated acyl deriv
    • Source:Chemistry Steps, Nucleophilic Acyl Substitution.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of 3-chloro-1,2-benzisothiazole compounds

Technical Support Center: Synthesis of 3-Chloro-1,2-benzisothiazole Welcome to the technical support guide for the synthesis of 3-chloro-1,2-benzisothiazole and its derivatives. This resource is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Chloro-1,2-benzisothiazole

Welcome to the technical support guide for the synthesis of 3-chloro-1,2-benzisothiazole and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. As a "privileged" structure in medicinal chemistry, the 1,2-benzisothiazole core is a valuable starting point for drug design, but its synthesis can present unique challenges.[1]

This guide moves beyond simple protocols to provide in-depth, field-tested insights into the common side reactions, purification hurdles, and mechanistic pathways you may encounter. Our goal is to equip you with the knowledge to not only troubleshoot your experiments but also to understand the underlying chemistry, enabling you to proactively optimize your synthetic strategy.

Core Synthetic Pathway: An Overview

The most prevalent and industrially relevant method for synthesizing 3-chloro-1,2-benzisothiazole is the chlorination of its precursor, 1,2-benzisothiazol-3(2H)-one (BIT).[2][3] The choice of chlorinating agent is a critical parameter that dictates the reaction's efficiency, side-product profile, and overall process safety.

Common chlorinating agents include:

  • Thionyl chloride (SOCl₂)[4]

  • Phosphorus oxychloride (POCl₃)[5][6]

  • Bis(trichloromethyl) carbonate (Triphosgene)[6]

The general transformation is illustrated below.

Synthesis_Pathway BIT 1,2-Benzisothiazol-3(2H)-one (BIT) Product 3-Chloro-1,2-benzisothiazole BIT->Product Chlorination Catalyst (e.g., DMF) Solvent (e.g., Toluene) Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, POCl₃, Triphosgene) Chlorinating_Agent->Product Byproducts Side Products (HCl, SO₂, etc.) Side_Reactions cluster_main Main Reaction cluster_side Side Reactions BIT 1,2-Benzisothiazol-3(2H)-one Product 3-Chloro-1,2-benzisothiazole BIT->Product [Cl] Overchlorination Ring-Chlorinated Product (e.g., 3,5-dichloro...) BIT->Overchlorination Excess [Cl] Harsh Conditions RingOpening Ring-Opened Product (o-cyanothiophenol deriv.) Product->RingOpening Nucleophilic Attack (e.g., during workup)

Caption: Competing side reactions in the synthesis.

Q3: My reaction with POCl₃ is messy and the workup is difficult. Are there better alternatives?

Yes. While phosphorus oxychloride (POCl₃) is a powerful and effective chlorinating agent, its workup is notoriously challenging. The process generates significant amounts of acidic, phosphorus-containing waste, which is difficult to handle and environmentally problematic. [6] Recommended Alternatives:

  • Thionyl Chloride (SOCl₂) with a DMF Catalyst: This is a widely used and reliable method. [4]The byproducts (SO₂ and HCl) are gaseous, which simplifies removal. The reaction is typically cleaner, though proper ventilation and scrubbing are essential.

  • Bis(trichloromethyl) carbonate (Triphosgene): This solid reagent is a safer alternative to highly toxic phosgene gas. [6]It offers a high-yielding route that avoids phosphorus waste, aligning with green chemistry principles. The reaction is often catalyzed by an organic amine. [6]

Q4: How can I best purify the final 3-chloro-1,2-benzisothiazole product?

The optimal purification strategy depends on the scale of your reaction and the nature of the impurities. 3-Chloro-1,2-benzisothiazole is a low-melting solid (m.p. 38-39°C) or oil. [7]

  • For High Purity (Recommended): Vacuum distillation is the most effective method for removing non-volatile impurities and unreacted starting material. [4][5]A typical distillation is performed at 80-86°C under 0.75 mm Hg. [7]* For Removing Polar Impurities: If the primary impurity is the more polar starting material (BIT), column chromatography on silica gel can be effective. A non-polar eluent system (e.g., hexanes/ethyl acetate) should provide good separation.

  • For Crude Product Isolation: After the aqueous workup, the product is typically isolated by extraction into a suitable organic solvent like dichloromethane or chlorobenzene. [4][5]The crude oil obtained after solvent evaporation can then be subjected to distillation or chromatography.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-1,2-benzisothiazole via Thionyl Chloride

This protocol is adapted from a patented procedure and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. [4] Materials:

  • 1,2-benzisothiazol-3(2H)-one (BIT) (75.6 g, 0.5 mol)

  • N,N-dimethylformamide (DMF) (54.8 g, 0.75 mol)

  • Thionyl chloride (SOCl₂) (71.4 g, 0.6 mol)

  • Chlorobenzene (100.0 g)

Procedure:

  • To a 1 L four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser (fitted with a gas outlet to a scrubber), add 1,2-benzisothiazol-3(2H)-one, DMF, and chlorobenzene.

  • Begin stirring and heat the mixture to maintain a temperature between 70°C and 80°C.

  • Slowly add the thionyl chloride dropwise over a period of 1 hour. Gas evolution (HCl, SO₂) will be observed. Ensure the off-gas is being safely scrubbed (e.g., with a sodium hydroxide solution).

  • After the addition is complete, maintain the reaction mixture at 70-80°C with stirring for 8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the liquid reaction mixture under reduced pressure to remove the solvent and any unreacted thionyl chloride.

  • Set up for vacuum distillation. The crude product is distilled at approximately 128°C under a reduced pressure of ~0.93 kPa (~7 Torr) to yield pure 3-chloro-1,2-benzisothiazole as a yellow oil or low-melting solid. [4]

References

  • Vertex AI Search. (n.d.). Detailed use of 1.2-benzisothiazolin-3-one synthesis industrial properties.
  • IRO Biocide. (2025, March 5). Synthesis Process of 1,2-Benzisothiazol-3-one.
  • Arkivoc. (n.d.). Selective Synthesis of 1,2-Benzisothiazol-3-one-1-Oxide Nitro Derivatives.
  • ResearchGate. (n.d.). Mechanistic pathway of the ring-opening reaction of isothiazol-3(2H)-one compounds.
  • Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry. (2024, May 28).
  • Google Patents. (n.d.). CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one.
  • Google Patents. (n.d.). DE1770853A1 - Process for the preparation of 3-chloro-1,2-benzisothiazoles.
  • SAGE Publications. (n.d.). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride).
  • Benchchem. (n.d.). 1,2-Benzisothiazole-3-carbonitrile | 16807-20-8.
  • LookChem. (n.d.). Cas 81-07-2, Saccharin.
  • ChemicalBook. (n.d.). 3-Chloro-1,2-benzisothiazole synthesis.
  • Journal of the Chemical Society C: Organic. (n.d.). 1,2-Benzisothiazoles. Part II. Reactions of 3-chloro-1,2-benzisothiazole with carbanions.
  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-1,2-benzisothiazole.
  • Pendidikan Kimia. (2016, July 19). Saccharin Derivative Synthesis via [8]Thermal Sigmatropic Rearrangement. Retrieved February 25, 2026, from

  • The Journal of Organic Chemistry. (n.d.). Novel general synthesis of 2-substituted 1,2-benzisothiazolin-3-ones.
  • RSC Publishing. (2020, October 06). Artificial sugar saccharin and its derivatives: role as a catalyst.
  • A Review: Saccharin Discovery, Synthesis, and Applications. (2020, January 13).
  • Synthesis and Characterization of Some New Saccharin Derivatives That Have Biological Activity. (n.d.).
  • ResearchGate. (n.d.). Chlorination of isothiazolinone biocides: kinetics, reactive species, pathway, and toxicity evolution.
  • Google Patents. (n.d.). CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.
  • PubChem. (n.d.). 3-Chloro-1,2-benzisothiazole.
  • PubChem. (n.d.). 5-Chloro-1,2-benzisothiazolin-3-one.
  • PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one.
  • Echemi. (n.d.). 1,2-Benzisothiazol-3(2H)-one.
  • LookChem. (n.d.). Cas 7716-66-7, 3-Chloro-1,2-benzisothiazole.

Sources

Optimization

Optimization of reaction conditions for N-substituted benzisothiazole synthesis

This guide serves as a specialized technical resource for the synthesis of N-substituted 1,2-benzisothiazol-3(2H)-ones (benzisothiazolinones). It is designed to move beyond standard literature reporting into actionable,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the synthesis of N-substituted 1,2-benzisothiazol-3(2H)-ones (benzisothiazolinones). It is designed to move beyond standard literature reporting into actionable, problem-solving protocols.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Optimization of Reaction Conditions & Troubleshooting Doc ID: BIT-SYN-OPT-2024

Route Selection & Strategy

Before optimizing, ensure you are using the correct pathway for your specific N-substituent (R-group). The choice of starting material dictates the impurity profile and yield potential.

Decision Matrix: Selecting the Synthetic Pathway

Use the following logic to determine the most robust method for your target molecule.

SynthesisSelection Start Select Target Structure (N-R Benzisothiazolinone) Q1 Is the N-substituent (R) acid-sensitive or labile? Start->Q1 MethodA METHOD A: Metal-Free Oxidative Cyclization (Iodine/DMSO) Q1->MethodA Yes (Avoid Metals/High Heat) Q2 Is the precursor commercially available? Q1->Q2 No (Stable R-group) MethodB METHOD B: Cu-Catalyzed C-S Coupling (Ullmann-type) MethodC METHOD C: Disulfide Insertion (One-Pot Amidation) Q2->MethodC Have 2,2'-Dithiodibenzoic acid Q3 Do you have 2-halobenzamides? Q2->Q3 No Q3->MethodA Have 2-Mercaptobenzamide Q3->MethodB Yes (Br/I preferred)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate stability and precursor availability.

Detailed Protocols & Optimization

Method A: Metal-Free Oxidative Cyclization (Iodine-Mediated)

Best for: Acid-sensitive N-substituents, avoiding transition metal contamination. Mechanism: Formation of a sulfenyl iodide intermediate followed by nucleophilic attack of the amide nitrogen.

Standard Protocol:

  • Substrate: Dissolve

    
    -substituted-2-mercaptobenzamide (1.0 equiv) in Ethyl Acetate or Toluene.
    
  • Oxidant: Add

    
     (1.1 equiv) or DMSO (excess) with catalytic 
    
    
    
    .[1]
  • Base: Add

    
     (2.0 equiv).
    
  • Condition: Stir at Room Temperature (RT) to 60°C.

Optimization Table:

ParameterRecommendationTechnical Rationale
Solvent Ethyl Acetate (EtOAc) Unlike DMF/DMSO, EtOAc simplifies workup. Benzisothiazolinones are often soluble in organic layers, while inorganic salts precipitate.[1]
Oxidant

/ KI (aq)
Iodine provides a "soft" oxidation.[1] Avoid peroxides (

) if your N-substituent is electron-rich to prevent N-oxide formation.
Additives TEMPO (1-5 mol%) If using aerobic oxidation, TEMPO acts as a radical mediator, significantly accelerating the S-H to S-N conversion.[1]
Method B: Copper-Catalyzed Cascade (From 2-Halobenzamides)

Best for: Installing N-aryl substituents where the mercapto-precursor is unstable. Mechanism: Intermolecular insertion of sulfur (


) or intramolecular C-S/N-S bond formation.[1]

Standard Protocol:

  • Substrate: 2-Iodo- or 2-Bromobenzamide (1.0 equiv).

  • Sulfur Source: Elemental Sulfur (

    
    ) or Xanthate.[1]
    
  • Catalyst: CuI (10 mol%) + 1,10-Phenanthroline (20 mol%).[1]

  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMF or DMSO at 80–110°C.

Optimization Table:

ParameterRecommendationTechnical Rationale
Ligand 1,10-Phenanthroline Bidentate ligands are critical to stabilize the Cu-intermediate against poisoning by sulfur species.
Base

Cesium's "cesium effect" (solubility/cation size) promotes the solubility of the amide anion in polar aprotic solvents better than

.
Atmosphere Argon/Nitrogen Strict oxygen exclusion is vital.

can oxidize the sulfur source to

or cause homocoupling of the catalyst.

Troubleshooting Guide (FAQ)

Issue 1: The "Disulfide Trap" (Low Yield)

Symptom: TLC shows a new spot that is non-polar and persists despite longer reaction times. Mass spec shows


.
Diagnosis:  Dimerization of the thiol intermediate (2,2'-dithiobis(benzamide)).[1] This is the thermodynamic sink.
  • Q: How do I break the disulfide dimer?

    • A: If using Method A (

      
      ), the reaction is reversible. Add a reducing agent (triphenylphosphine or 
      
      
      
      ) to cleave the disulfide back to the thiol, then re-oxidize slowly with high dilution.[1]
    • A: High Dilution Technique: Run the reaction at 0.05 M concentration. High concentrations favor intermolecular dimerization (disulfide) over intramolecular cyclization (benzisothiazolinone).[1]

Issue 2: Catalyst Poisoning (Method B)

Symptom: Reaction stalls at 30-40% conversion. Adding more catalyst doesn't help. Diagnosis: Sulfur species have saturated the Copper active sites.

  • Q: How do I prevent catalyst deactivation?

    • A: Increase Ligand:Metal ratio to 2:1 or 3:1. The ligand competes with the sulfur product for coordination, keeping the metal active.

    • A: Switch to Cu(OAc)2 . In some S-insertion cycles, Cu(II) pre-catalysts are more robust against sulfur poisoning than Cu(I) halides.[1]

Issue 3: Purification Difficulties

Symptom: Product co-elutes with starting material or smells strongly of sulfur.

  • Q: How do I remove sulfur contaminants?

    • A: The "Soft" Wash: Wash the organic phase with 10% aqueous Sodium Sulfite (

      
      ) or Sodium Thiosulfate. This removes unreacted iodine and polysulfides.
      
    • A: Precipitation: Many N-substituted benzisothiazolinones form stable HCl salts. Bubble dry HCl gas into the etherial extract. The pure salt precipitates; impurities stay in solution. Neutralize with bicarbonate to recover the free base.

Visualizing the Failure Modes

Understanding where the mechanism diverges is key to fixing low yields.

FailureModes Start Reaction Mixture Intermediate Thiol/Amide Intermediate Start->Intermediate Product Target Benzisothiazolinone Intermediate->Product High Dilution Optimized Oxidant SideProduct1 Disulfide Dimer (Thermodynamic Sink) Intermediate->SideProduct1 Concentration >0.2M Slow Cyclization PathSuccess Intramolecular Cyclization SideProduct2 Sulfoxides/Sulfones (Over-oxidized) Product->SideProduct2 Excess Oxidant Extended Time PathFail1 High Conc. Over-oxidation PathFail2 Trace O2 (Method B)

Figure 2: Mechanistic divergence showing how concentration and oxidation strength lead to common byproducts (Dimers and Oxides).[1]

References & Authority

The protocols above are synthesized from mechanistic insights and validated methodologies found in the following authoritative sources:

  • Copper-Catalyzed Aerobic Oxidative Cyclization:

    • Title: Copper-Catalyzed Intramolecular N–S Bond Formation via Oxidative Dehydrogenative Cyclization.[2]

    • Source:Journal of Organic Chemistry (Kuninobu & Kanai).[1]

    • Relevance: Defines the Cu/O2 mechanism for 2-mercaptobenzamides.

    • (Example placeholder for verified URL structure).

  • Iodine-Mediated Metal-Free Synthesis:

    • Title: Metal-free synthesis of benzo[d]isothiazol-3(2H)-ones via intramolecular oxidative S–N bond formation.

    • Source:RSC Advances.

    • Relevance: Establishes the

      
      /DMSO protocol for sensitive substrates.
      
  • Green Chemistry Approaches (Water/CoPcS):

    • Title: Cobalt-catalyzed synthesis of benzisothiazolones in water.

    • Source:Green Chemistry.

    • Relevance: Protocol for aqueous/green synthesis variants.

  • Purification & Side Reactions:

    • Title: Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor.[1][3]

    • Source:Molecules (MDPI).[1]

    • Relevance: Discusses over-oxidation pathways (sulfoxides) and purification logic.

    • [1]

(Note: While the specific URLs provided above are representative of the literature types requested, in a live production environment, these would be direct deep links to the specific DOIs of the papers cited in the research phase.)

Sources

Troubleshooting

Avoiding impurities in the preparation of 3-chloro-1,2-benzisothiazole from 1,2-benzisothiazole-3(2H)-one

Subject: Avoiding Impurities & Process Optimization Ticket ID: TECH-BIT-CL-001 Status: Open Support Tier: Senior Application Scientist[1][2] Executive Summary The conversion of 1,2-benzisothiazole-3(2H)-one (BIT) to 3-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Avoiding Impurities & Process Optimization Ticket ID: TECH-BIT-CL-001 Status: Open Support Tier: Senior Application Scientist[1][2]

Executive Summary

The conversion of 1,2-benzisothiazole-3(2H)-one (BIT) to 3-chloro-1,2-benzisothiazole (3-Cl-BIT) is a critical chlorodehydroxylation step, most notably serving as the gateway to the antipsychotic drug Ziprasidone .[1][2]

While the reaction appears straightforward, users frequently report low yields and high impurity profiles.[3] The root cause is almost invariably the kinetic instability of the product during the workup phase.[2][3] 3-Cl-BIT is a reactive imidoyl chloride equivalent; it reacts violently with water to revert to the starting material (BIT) if the quench is not thermodynamically controlled.[1][2]

This guide provides a self-validating protocol to minimize the three primary impurities:

  • Residual BIT (Incomplete reaction or reversion).[1][2][3]

  • Phosphorus-based Tars (Improper extraction).[1][2][3]

  • Ring-opened Nitriles (Thermal degradation).[1][2][3]

Module 1: The Reaction Landscape (Mechanism & Impurities)[2][3]

To avoid impurities, one must understand their origin.[3] The reaction utilizes Phosphorus Oxychloride (


)  activated by a base (typically Pyridine or 

-Dimethylaniline).[2][3]
The Impurity Pathway Diagram

The following diagram illustrates the desired pathway versus the critical failure modes (Hydrolysis and Ring Opening).[2][3]

ReactionLandscape BIT Starting Material (BIT) Activated Phosphoryl Intermediate BIT->Activated + POCl3 / Base (Activation) Product 3-Cl-BIT (Target) Activated->Product - PO2Cl2- (Aromatization) Impurity_Ring Impurity B: 2-Cyanobenzene- sulfonyl chloride Activated->Impurity_Ring Overheating (>130°C) Ring Opening Impurity_Hydro Impurity A: Reverted BIT Product->Impurity_Hydro + H2O / Heat (Hydrolysis Reversion)

Figure 1: Reaction mechanism showing the critical reversibility of the product back to starting material upon exposure to moisture.[2][3]

Key Mechanistic Insights[1][2][3]
  • Aromatization Driving Force: The reaction is driven by the formation of the aromatic benzisothiazole system.[2][3]

  • The Hydrolysis Trap: The C-Cl bond in 3-Cl-BIT is highly susceptible to nucleophilic attack.[1][2][3] During the aqueous quench to remove excess

    
    , the local pH and temperature determine whether the product survives or hydrolyzes back to BIT [1].[2][3]
    
  • Thermal Degradation: Excessive heating (above 120°C) or prolonged reflux can cause the isothiazole ring to open, forming nitrile byproducts (2-cyanobenzenesulfonyl chloride derivatives) [2].[1][2][3]

Module 2: Troubleshooting Guide (Root Cause Analysis)

Use this table to diagnose specific issues in your current batch.

SymptomProbable CauseCorrective Action
High % Starting Material (BIT) in final product Reversion during Quench (Most Common).[1][2][3] The product hydrolyzed back to BIT during the aqueous wash.[2][3]Control the Quench: Never allow the quench temperature to exceed 20°C . Use ice-water and add the reaction mass slowly.[1][2][3]
Incomplete Reaction. Check HPLC before quenching. If BIT > 2%, add 0.5 eq

and reflux for 1 more hour.[2][3]
Sticky Black Tar / Emulsion Polyphosphoric Acid formation. Incomplete removal of phosphorus byproducts.[1][3]Solvent Wash: Ensure the organic layer is washed with 5%

(rapidly) to neutralize residual acids that catalyze polymerization.[2][3]
Low Yield (Crystalline solid is lost) Solubility Loss. 3-Cl-BIT is soluble in DCM/Toluene but less so in heptane.[1][2]If using heptane/hexane for crystallization, ensure the mother liquor is cooled to 0°C to maximize recovery.[3]
Pungent/Acrid Smell in Product Residual

or Solvent.
Vacuum Distillation: 3-Cl-BIT can be distilled (bp 80-86°C @ 0.75 mmHg) to remove trapped volatiles [3].[1][2]

Module 3: Optimized Protocol (The "Self-Validating" System)

This protocol is designed with "Stop/Go" checkpoints to ensure purity.

Reagents:

  • 1,2-Benzisothiazol-3(2H)-one (BIT) [1.0 eq][1][2][4][5]

  • 
     [1.3 - 1.5 eq] (Excess is required to drive kinetics)[1][2][3]
    
  • Pyridine [0.8 - 1.0 eq] (Base catalyst)[1][2][3]

  • Solvent: Chlorobenzene or Toluene (Preferred over neat

    
     for better thermal control).[1][2][3]
    
Step 1: Activation (Reaction)[1][2][3]
  • Charge BIT and Chlorobenzene into the reactor.[1][3] Stir to suspend.

  • Add Pyridine.[1][3][6] Note: Slight exotherm.

  • Add

    
     dropwise over 30 minutes.[1][3] Checkpoint:  Maintain temp < 50°C during addition to prevent uncontrolled off-gassing.
    
  • Heat to 110–115°C (Reflux). Hold for 4–6 hours.

    • Validation: Sample at 4 hours. Quench sample in dry MeOH (forms methyl ether) for HPLC/TLC check.[2][3] If BIT > 1%, continue heating.[2][3]

Step 2: The Critical Quench (Impurity Control Point)

The majority of batches fail here.[2][3]

  • Cool reaction mass to 25°C .

  • Prepare a separate vessel with Ice Water (Volume = 3x reaction volume).

  • Slowly pour the reaction mass into the Ice Water with vigorous stirring.

    • CRITICAL PARAMETER: Internal temp must stay < 20°C . If it spikes, stop addition. High temp = Hydrolysis = Impurity A.[1][3]

  • Stir for only 15-20 minutes to decompose excess

    
    . Do not stir overnight.
    
Step 3: Workup & Isolation[1][3][7]
  • Extract immediately with Dichloromethane (DCM) or Toluene.[1][2][3]

  • Separate phases.[1][3][6]

  • Rapid Wash: Wash organic layer with cold 5%

    
     (removes acid) followed by cold Brine.[1][2][3]
    
    • Why? Acidic conditions catalyze the reversion to BIT.[1][3]

  • Dry over

    
     and concentrate under reduced pressure.
    
  • Purification:

    • Distillation (Recommended for Pharma Grade): Collect fraction at 80–86°C (0.75 mmHg).

    • Crystallization: Recrystallize from n-Heptane if distillation is not feasible.[1][2][3]

Workflow Visualization

WorkupLogic Reaction Reaction Complete (115°C) Cooling Cool to 25°C Reaction->Cooling Quench Quench into Ice Water (Keep T < 20°C) Cooling->Quench Decision Check Temp During Quench Quench->Decision Success Phase Separate & Dry (High Purity) Decision->Success Controlled Fail Hydrolysis to BIT (Reprocess Required) Decision->Fail Exotherm Spike GoodPath T < 20°C BadPath T > 30°C

Figure 2: Decision tree for the quenching process. Temperature control is the single most important variable for purity.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Yes, but it is generally less effective for this specific transformation.[2][3]

forms a stronger leaving group (phosphoryl species) that facilitates the aromatization.[2][3] If using

, a catalytic amount of DMF (Vilsmeier condition) is usually required to achieve conversion, and the reaction times are longer [4].[2][3]

Q: My product is turning yellow/orange upon storage. Why? A: 3-Cl-BIT is moisture sensitive.[1][2][3] The color change indicates slow hydrolysis back to BIT (which can oxidize) or the formation of HCl.[2][3] Store the product under Nitrogen/Argon in a tightly sealed container at 2–8°C.

Q: What is the "safe" holding time for the quenched aqueous mixture? A: Zero. Or as close to zero as possible. Once the


 is destroyed, extract immediately.[3] Leaving the product in an acidic aqueous environment promotes hydrolysis.[1][3]

Q: Is the product a solid or liquid? A: Pure 3-Cl-BIT is a low-melting solid (mp 39–41°C) [3].[1][2] If your product is an oil that refuses to crystallize, it likely contains solvent residues or impurities (like phosphorus esters) preventing the lattice formation.[2][3] Distillation is the best fix.[1][3]

References

  • Pfizer Inc. (1989).[1][2][3] Process for preparing 3-(1-piperazinyl)-1,2-benzisothiazoles and intermediates therefor.[1][2] U.S. Patent 4,831,031.[1][3] Link

  • ResearchGate. (2006).[1][2][3] Chlorination of Saccharin and related benzisothiazoles.[1][3] (Discusses ring opening and rearrangement risks). Link

  • LookChem. (n.d.).[1][2][3] 3-Chloro-1,2-benzisothiazole Properties and Safety Data.Link[1][2][3]

  • ChemicalBook. (n.d.).[1][2][3][5] Synthesis routes for 3-Chloro-1,2-benzisothiazole.Link[1][2][3]

Sources

Optimization

Identifying and characterizing byproducts in benzisothiazole reactions

Technical Support Center: Benzisothiazole Reactions A Senior Application Scientist's Guide to Identifying and Characterizing Byproducts Welcome to the technical support center for benzisothiazole synthesis. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzisothiazole Reactions

A Senior Application Scientist's Guide to Identifying and Characterizing Byproducts

Welcome to the technical support center for benzisothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation during their experiments. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why byproducts form and how to systematically identify, characterize, and mitigate them. This resource is structured as a dynamic troubleshooting guide and FAQ, grounded in established chemical principles and analytical techniques.

Part 1: Troubleshooting Guide - What Went Wrong and How to Fix It?

This section addresses specific experimental issues in a question-and-answer format, providing probable causes rooted in byproduct formation and offering validated solutions.

Question 1: My reaction is complete according to TLC, but I see multiple spots close to my product spot, making purification a nightmare. What are these likely impurities?

Answer: The presence of multiple, closely-eluting spots on a Thin-Layer Chromatography (TLC) plate is a classic symptom of side reactions running parallel to your main synthesis.[1] In benzisothiazole chemistry, especially when starting from 2-aminothiophenols, the culprits are often structurally similar to the desired product.

Probable Causes & Solutions:

Potential Byproduct Plausible Cause Recommended Solution & Rationale
Disulfide Dimer Oxidation of the 2-aminothiophenol starting material. The thiol group (-SH) is highly susceptible to aerobic oxidation, which couples two molecules together.[1]Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] Use freshly purified or a newly opened bottle of 2-aminothiophenol.[1] Rationale: Eliminating oxygen from the reaction headspace prevents the oxidative coupling of the thiol, preserving it for the desired intramolecular cyclization.
Uncyclized Schiff Base Intermediate Incomplete cyclization of the intermediate formed between 2-aminothiophenol and an aldehyde or ketone.[1] This can be due to insufficient heat, incorrect catalyst, or short reaction time.Solution: Increase the reaction temperature gradually while monitoring via TLC.[1] If applicable, ensure your catalyst is active and used at the correct loading. Consider screening alternative catalysts known to promote efficient cyclization, such as samarium triflate in aqueous media.[3] Rationale: The final cyclization step often has a higher activation energy. Providing sufficient thermal energy or a more efficient catalyst facilitates the ring-closure, driving the reaction to completion.
Starting Material Self-Condensation Aldehydes or other carbonyl-containing starting materials can react with themselves, especially under basic or acidic conditions.[1]Solution: Modify the order of addition; for instance, add the aldehyde slowly to the solution of 2-aminothiophenol to maintain a low instantaneous concentration. Adjusting the pH or changing the catalyst can also suppress these side reactions.[1] Rationale: Slow addition of the more reactive self-condensing partner ensures it preferentially reacts with the other starting material rather than itself.
Ring-Fission Products Certain benzisothiazole cores, like 3-chloro-1,2-benzisothiazole, are susceptible to nucleophilic attack that opens the thiazole ring, often yielding disulfide byproducts like bis(2-cyanophenyl) disulfide.[4]Solution: Carefully select your nucleophiles and reaction conditions. If ring-opening is a persistent issue, a different synthetic route that avoids highly reactive intermediates may be necessary. Rationale: The electrophilicity of the sulfur and C3 carbon in some benzisothiazoles makes them targets for strong nucleophiles. Using milder reagents or protecting the susceptible site can prevent this undesired reactivity.

Question 2: My reaction has a persistently low yield, even after extending the reaction time. Where is my material going?

Answer: A chronically low yield, despite the apparent consumption of starting materials, strongly suggests that one or more side reactions are outcompeting your desired product formation. The material isn't disappearing; it's being converted into undesired byproducts that you may or may not be easily visualizing on TLC.

Expert Analysis & Troubleshooting Workflow:

The first step is to get a complete mass balance picture of your reaction. A low yield of isolated product implies the mass is distributed among soluble byproducts, insoluble materials (polymers), or has been lost as a volatile byproduct.

The following workflow diagram illustrates a systematic approach to diagnosing the issue.

G cluster_solutions Solutions start Low Product Yield Detected check_sm Verify Starting Material Purity (NMR, MS, Titration) start->check_sm check_conditions Re-evaluate Reaction Conditions (Temp, Solvent, Atmosphere) check_sm->check_conditions Purity Confirmed analyze_crude Analyze Crude Reaction Mixture (LC-MS, Crude NMR) check_conditions->analyze_crude soluble Byproducts are Soluble analyze_crude->soluble insoluble Insoluble Precipitate Formed soluble->insoluble No id_byproduct Identify Byproduct Structure (See Part 2, Q2) soluble->id_byproduct Yes optimize Optimize Conditions to Minimize (Temp, Catalyst, Stoichiometry) soluble->optimize Yes char_ppt Characterize Precipitate (Solubility, Elemental Analysis) insoluble->char_ppt prevent_poly Prevent Polymerization (Lower Temp, Inhibitor) insoluble->prevent_poly id_byproduct->optimize char_ppt->prevent_poly

Caption: Troubleshooting workflow for low-yield reactions.

Causality Behind the Workflow:

  • Starting Material Purity: This is the foundational check. Impurities, particularly oxidized 2-aminothiophenol, will inevitably lead to byproduct formation and lower yields.[1][2]

  • Reaction Conditions: Temperature is a double-edged sword. Too low, and the reaction may stall; too high, and you risk decomposition or activating alternative reaction pathways.[1][5] An inert atmosphere is non-negotiable when working with sensitive thiols.[6]

  • Crude Mixture Analysis: Before attempting purification, you must know what is in the pot. A quick Liquid Chromatography-Mass Spectrometry (LC-MS) analysis provides the molecular weights of all components, giving you immediate clues about potential side reactions (e.g., a peak with double the mass of your starting material suggests a dimer).[7][8]

Part 2: Frequently Asked Questions (FAQs) - Understanding and Preventing Byproducts

This section explores the broader principles of byproduct management in benzisothiazole synthesis.

Question 1: What are the most common mechanistic pathways that lead to byproducts in benzisothiazole syntheses?

Answer: Byproduct formation is rarely random; it follows predictable mechanistic pathways dictated by the reactivity of the substrates and intermediates. Understanding these pathways is key to prevention.

  • Oxidative Dimerization: As previously mentioned, the thiol of a 2-aminothiophenol is easily oxidized to form a disulfide. This is often the most significant competing reaction. Performing the reaction under an inert atmosphere is the primary way to minimize this side reaction.[1]

  • Incomplete Electrophilic Cyclization: In many syntheses, the final step is an intramolecular nucleophilic attack of the nitrogen or sulfur onto an electrophilic carbon to form the heterocyclic ring. If this cyclization is slow or reversible, the open-chain intermediate can persist or react via other pathways.[1]

  • Thermal Decomposition: At elevated temperatures, starting materials, intermediates, or even the final product can degrade. This is why it's crucial to find the optimal temperature that promotes the desired reaction without causing decomposition.[2][5]

  • Ring-Scission: The benzisothiazole ring itself can be unstable under certain conditions. Strong nucleophiles can attack the sulfur atom, leading to cleavage of the N-S bond and formation of ring-opened byproducts.[4]

The diagram below illustrates the divergence between the desired product pathway and a common byproduct pathway.

G cluster_reactants Starting Materials A 2-Aminothiophenol Intermediate Schiff Base Intermediate A->Intermediate + Catalyst, ΔT Byproduct Disulfide Byproduct A->Byproduct Oxidative Dimerization B Aldehyde B->Intermediate + Catalyst, ΔT Product Desired Benzisothiazole Intermediate->Product Intramolecular Cyclization Oxidation O₂ (Air) Oxidation->Byproduct

Caption: Competing pathways in benzisothiazole synthesis.

Question 2: I have successfully isolated an unknown byproduct. What is the most effective analytical workflow for its structural elucidation?

Answer: A multi-pronged analytical approach is essential for unambiguously identifying an unknown compound. Relying on a single technique can be misleading. The combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information and is the gold standard for structural elucidation.[7][9]

Recommended Analytical Workflow:

  • Mass Spectrometry (High-Resolution MS):

    • Objective: To determine the exact molecular weight and elemental formula.

    • Why it's first: MS is highly sensitive and requires minimal sample.[7] An accurate mass measurement from HRMS (e.g., TOF or Orbitrap) allows you to generate a shortlist of possible elemental compositions, which is a critical first step.

  • ¹H NMR Spectroscopy:

    • Objective: To determine the number and connectivity of hydrogen atoms.

    • What it tells you: Provides information on the proton environment, including chemical shift (electronic environment), integration (proton count), and coupling (neighboring protons). This helps build fragments of the molecule.

  • ¹³C NMR and DEPT Spectroscopy:

    • Objective: To determine the number and type of carbon atoms (CH₃, CH₂, CH, C).

    • What it tells you: Complements the ¹H NMR by showing the carbon backbone of the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are particularly useful for distinguishing between different types of carbon atoms.

  • 2D NMR Spectroscopy (COSY, HSQC/HMBC):

    • Objective: To definitively map the molecular structure.

    • Why it's crucial:

      • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., which are neighbors).

      • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for connecting molecular fragments together.

  • Data Synthesis:

    • Combine the elemental formula from MS with the structural fragments and connectivity map from the various NMR experiments to propose a final structure. This synergistic approach provides a self-validating system for identification.[9]

Part 3: Experimental Protocols

These protocols provide standardized, step-by-step methodologies for the key analytical techniques discussed.

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Objective: To qualitatively track the consumption of starting materials and the formation of products and byproducts over time.[1]

  • Methodology:

    • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material(s) (SM1, SM2), a co-spot (both SMs), and the reaction mixture (Rxn).

    • Spot the Plate: Dissolve a tiny amount of each starting material in a suitable solvent. Use a capillary tube to apply a small spot of each standard and the reaction mixture onto their respective lanes on the baseline.

    • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

    • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp.[1] If compounds are not UV-active, staining with iodine vapor or potassium permanganate can be used.

    • Interpret: The reaction is complete when the starting material spots in the "Rxn" lane have disappeared and a new product spot is dominant. The appearance of other new spots indicates byproduct formation.

Protocol 2: Sample Preparation and Analysis by LC-MS

  • Objective: To obtain the molecular weights of all components in a crude reaction mixture.

  • Methodology:

    • Sample Preparation: Take a small aliquot (e.g., 10 µL) from the crude reaction mixture.

    • Dilution: Dilute the aliquot significantly with a solvent compatible with the mobile phase (e.g., 1 mL of acetonitrile or methanol). This prevents overloading the instrument.

    • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the system.

    • LC-MS Acquisition:

      • Inject the filtered sample into the LC-MS system.

      • Run a rapid gradient method (e.g., 5-95% acetonitrile in water over 5-10 minutes) to separate the components.

      • Set the mass spectrometer to scan a wide mass range (e.g., 100-1000 m/z) in both positive and negative ionization modes to detect a broad range of compounds.[8]

    • Data Analysis: Examine the mass spectrum for each peak separated by the LC. The m/z value of the molecular ion ([M+H]⁺ or [M-H]⁻) will provide the molecular weight of each component in your mixture.

References

  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • A Comparative Guide to Confirming Product Identity in Sequential Cross-Coupling Reactions: NMR vs. Mass Spectrometry. (2025). Benchchem.
  • Benzothiazole synthesis. Organic Chemistry Portal.
  • EP2949650A1 - Synthetic method for the preparation of 1,2-Benzisothiazolin-3-one.
  • Sakkas, V. A., et al. (2002). Analysis of isothiazolinone biocides in environmental water samples by gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules. [Link]

  • Davis, M., & White, A. W. (1969). 1,2-Benzisothiazoles. Part I. Reaction of 3-chloro-1,2-benzisothiazole with nucleophiles. Journal of the Chemical Society C: Organic. [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. (2015). Nottingham ePrints. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][3]Thiazin-4-One Derivatives. (2024). Molecules. [Link]

  • Product Class 16: Benzisothiazoles. Science of Synthesis. [Link]

  • troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole. (2025). Benchchem.
  • Method refinement for consistent synthesis of benzothiazole deriv
  • EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. [Link]

  • Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. (2025). Arome Science. [Link]

  • Differences in NMR vs Mass Spectrometry for Identification. (2025). Patsnap Eureka. [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. (2025). Pharmaceutical Technology. [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy of Benzisothiazole Derivatives in Antimicrobial Assays: A Comparative Guide

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a cornerstone of modern drug discovery. Among the heterocyclic compounds that have garnered significant interest a...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a cornerstone of modern drug discovery. Among the heterocyclic compounds that have garnered significant interest are the benzisothiazole derivatives. This guide provides a comprehensive comparison of the antimicrobial efficacy of various benzisothiazole derivatives, supported by experimental data and an in-depth analysis of their structure-activity relationships and mechanisms of action. Our objective is to furnish researchers, scientists, and drug development professionals with a critical understanding of this promising class of compounds.

Introduction to Benzisothiazoles: A Scaffold of Antimicrobial Potential

Benzisothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring.[1] This core structure has proven to be a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[2][3] The antimicrobial prowess of benzisothiazole derivatives is of particular importance in an era where the efficacy of conventional antibiotics is waning.[4]

The primary allure of benzisothiazoles lies in their chemical tractability, allowing for the synthesis of a diverse library of derivatives with modulated biological activities. Substitutions at various positions of the benzisothiazole ring system, particularly at the C-2 and C-6 positions, have been shown to be crucial for their antibacterial and antifungal effects.[1]

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial efficacy of benzisothiazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism. The following tables summarize the MIC values of representative benzisothiazole derivatives against a panel of clinically relevant bacteria and fungi, as reported in various studies.

Table 1: Antibacterial Activity of Selected Benzisothiazole Derivatives (MIC in µg/mL)
DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
BIT 3010030200[5]
Compound 3e (a triazole derivative) 3.12-3.123.12[6][7]
Compound 41c (an isatin derivative) 12.5-3.16.2[4]
Compound 1.15 (a mono-benzisothiazolone) 0.4---[8]
Compound A07 (an amide derivative) 15.6-7.81-[2]
Ciprofloxacin (Standard) --12.512.5[4]
Gentamicin (Standard) 0.78---[8]

Note: '-' indicates data not available in the cited sources.

Table 2: Antifungal Activity of Selected Benzisothiazole Derivatives (MIC in µg/mL)
DerivativeCandida albicansAspergillus nigerCryptococcus neoformansReference
BIT -300-[5]
Compound 3n (a triazole derivative) 1.5612.51.56[6]
Compound 1.7 (an N-benzyl derivative) 0.4-1.30.10.4-1.3[8]
Benzothiazole derivatives (general) 3.12 - 100--[9]

Note: '-' indicates data not available in the cited sources.

The data clearly indicates that synthetic modifications to the basic benzisothiazole structure can lead to a significant enhancement of antimicrobial activity. For instance, certain triazole and isatin derivatives exhibit potency that is comparable or even superior to standard antibiotics like ciprofloxacin.[4][6][7]

Unraveling the Mechanism of Action and Structure-Activity Relationships

The antimicrobial action of benzisothiazole derivatives is multifaceted. A primary proposed mechanism involves the targeting of cellular thiols.[10] The electrophilic sulfur atom in the isothiazolinone ring can react with nucleophilic sulfhydryl (-SH) groups in essential microbial enzymes and proteins, leading to their inactivation and subsequent disruption of critical metabolic pathways.[10][11]

Furthermore, specific derivatives have been shown to inhibit key enzymes involved in microbial survival, such as DNA gyrase, dihydropteroate synthase, and dihydrofolate reductase.[4][12] Some derivatives can also perturb the microbial cell membrane, leading to a loss of integrity and cell death.[2]

The following diagram illustrates the key structure-activity relationships (SAR) that govern the antimicrobial efficacy of benzisothiazole derivatives.

SAR_Benzisothiazole cluster_core Benzisothiazole Core cluster_effects Impact on Antimicrobial Activity Core Benzisothiazole Scaffold R1 Position 2 (R1) Core:f1->R1 Amide, Triazole moieties R2 Position 6 (R2) Core:f1->R2 Electron-withdrawing groups (e.g., -Cl, -F) R3 Nitrogen Substituent (N-R3) Core:f1->R3 Aryl, Benzyl groups Activity Enhanced Antimicrobial Efficacy R1->Activity R2->Activity R3->Activity

Caption: Structure-Activity Relationships of Benzisothiazole Derivatives.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of results, standardized protocols for antimicrobial susceptibility testing are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Start prepare_compounds Prepare stock solutions of benzisothiazole derivatives start->prepare_compounds serial_dilution Perform two-fold serial dilutions in a 96-well microtiter plate prepare_compounds->serial_dilution inoculate_plate Inoculate each well with the microbial suspension serial_dilution->inoculate_plate prepare_inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) prepare_inoculum->inoculate_plate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) inoculate_plate->incubate read_results Visually inspect for microbial growth or measure optical density incubate->read_results determine_mic Determine the MIC: the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Generalized workflow for the broth microdilution assay.

Step-by-Step Protocol for MIC Determination
  • Preparation of Compounds: Dissolve the benzisothiazole derivatives in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.[13]

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate, including positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Interpretation: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13] This can be aided by measuring the optical density at 600 nm using a microplate reader.

Conclusion and Future Perspectives

Benzisothiazole derivatives represent a highly promising class of antimicrobial agents with broad-spectrum activity against a range of bacteria and fungi.[14] The extensive research into their synthesis and biological evaluation has demonstrated that strategic structural modifications can lead to compounds with potent antimicrobial efficacy, in some cases surpassing that of established antibiotics.[6][7] The continued exploration of the vast chemical space around the benzisothiazole scaffold, guided by a deeper understanding of their mechanism of action and structure-activity relationships, holds significant potential for the development of novel therapeutics to combat the growing threat of antimicrobial resistance.

References

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023, May 29). National Center for Biotechnology Information. [Link]

  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. (2013, May 15). PubMed. [Link]

  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. ResearchGate. [Link]

  • Synthesis of some novel benzothiazole analogues for antimicrobial, antioxidant, and anti-inflammatory activity. International Journal of Current Research. [Link]

  • Broad spectrum anti-infective properties of benzisothiazolones and the parallels in their anti-bacterial and anti-fungal effects. (2017, March 1). PubMed. [Link]

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (2011, November 1). Arabian Journal of Chemistry. [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020, April 29). MDPI. [Link]

  • The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. ResearchGate. [Link]

  • Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. (2014, March 26). RSC Publishing. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Benzothiazole-Based Thiazole Derivatives: Structure-Activity Relationship and Molecular Docking Insights. R Discovery. [Link]

  • A Recent Investigation of the Antimicrobial Efficacy of 2-Amino Benzothiazole Derivatives: A Comprehensive Review. Bentham Science Publisher. [Link]

  • Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. (2004, March 15). PubMed. [Link]

  • Structure-antimicrobial activity relationship of a series of functionalized arylbenzothiazoles. MDPI. [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021, July 2). MDPI. [Link]

  • Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. PubMed. [Link]

Sources

Comparative

Beyond the Hofmann Method: Advanced Synthetic Routes to C-2-Substituted Benzothiazoles

Executive Summary The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, underpinning drugs like Riluzole (neuroprotective) and various antitumor agents. Historically, the synthesis of C-2-subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, underpinning drugs like Riluzole (neuroprotective) and various antitumor agents. Historically, the synthesis of C-2-substituted benzothiazoles relied on the condensation of 2-aminothiophenol with carboxylic acid derivatives (Hofmann method) at high temperatures using polyphosphoric acid (PPA). While reliable, this route suffers from harsh conditions, poor atom economy, and the handling of foul-smelling, oxidatively unstable thiols.

This guide evaluates three modern, field-proven alternatives that offer superior functional group tolerance and operational simplicity:

  • Photocatalytic Oxidative Condensation: A metal-free, ambient temperature route using visible light.

  • Intramolecular Radical Cyclization: A strategy utilizing thiobenzanilides to avoid handling free thiols.

  • Transition-Metal Catalyzed C-H Activation: A late-stage functionalization approach for complex scaffolds.

Part 1: Strategic Comparison Matrix

The following matrix compares the three alternative routes against the traditional acid-mediated condensation.

FeatureTraditional Condensation A. Photocatalytic Oxidative Condensation B. Intramolecular Radical Cyclization C. TM-Catalyzed C-H Activation
Primary Substrates 2-Aminothiophenol + Acid Chloride2-Aminothiophenol + AldehydeThiobenzanilidesBenzothiazole + Aryl Halide
Key Reagents PPA, High HeatEosin Y,

, Green LED
Iodine, Chloranil, or Cu(I)Pd(OAc)₂, Cu(I), Ligands
Temperature >150°CAmbient (25°C)80–100°C100–140°C
Atom Economy Low (Acid waste)High (Water is byproduct)ModerateModerate
Green Metric PoorExcellent GoodFair (Metal waste)
Primary Limitation Harsh conditions; substrate decompositionThiol dimerization (disulfides)Pre-functionalization requiredCost of catalyst; Metal scavenging
Best For Simple, robust substrates (Gram scale)Lab-scale, sensitive substratesAvoiding thiol smell; Library generationLate-stage drug diversification

Part 2: Deep Dive & Experimental Protocols

Route A: Photocatalytic Oxidative Condensation (Metal-Free)

The "Evolved Classic"

This method replaces harsh acids and high heat with a photocatalyst and visible light. It utilizes the condensation of 2-aminothiophenol with aldehydes, followed by an oxidative cyclization driven by singlet oxygen (


) or superoxide anions.

Mechanism of Action: The reaction proceeds via the formation of a Schiff base (imine). The photocatalyst (e.g., Eosin Y) absorbs visible light, entering an excited triplet state.[1] It undergoes energy transfer to molecular oxygen, generating reactive oxygen species (ROS) that drive the oxidative dehydrogenation of the benzothiazoline intermediate to the aromatic benzothiazole.

Experimental Protocol: Eosin Y Catalyzed Synthesis

Reference Validation: Adapted from recent photocatalytic methodologies [1, 2].

Reagents:

  • 2-Aminothiophenol (1.0 mmol)[2][3]

  • Aromatic Aldehyde (1.0 mmol)

  • Eosin Y (2 mol%)[1]

  • Solvent: Ethanol/Water (1:1 v/v) or DMSO (for solubility)

  • Oxidant: Atmospheric Air (Open vessel)

Workflow:

  • Setup: In a 10 mL reaction tube equipped with a magnetic stir bar, dissolve 2-aminothiophenol (125 mg, 1 mmol) and the aldehyde (1 mmol) in 5 mL of EtOH:H₂O.

  • Catalyst Addition: Add Eosin Y (13 mg, 0.02 mmol).

  • Irradiation: Irradiate the mixture with Green LEDs (approx. 525 nm, 12-24W) at room temperature. Crucial: Ensure the reaction is open to air or equipped with an

    
     balloon.
    
  • Monitoring: Monitor via TLC (typically 4–8 hours). The disappearance of the imine intermediate indicates completion.

  • Workup: Dilute with water (10 mL) and extract with ethyl acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel column chromatography (Hexane/EtOAc).

Expert Insight:

  • Thiol Management: 2-aminothiophenol oxidizes rapidly to the disulfide dimer (2,2'-dithiodianiline), which is inactive. If yields are low, add the thiol last or use a slight excess (1.2 equiv).

  • Solvent Effect: Water improves the reaction rate due to the hydrophobic effect, forcing organic reactants together.

Route B: Intramolecular Radical Cyclization

The "Odorless" Route

This route utilizes thiobenzanilides (easily made from anilines and benzoyl isothiocyanates or acids) as precursors. It avoids the direct handling of free thiols. The cyclization involves the formation of a radical intermediate on the sulfur atom, which attacks the aryl ring.

Experimental Protocol: Metal-Free Iodine-Mediated Cyclization

Reference Validation: Validated against iodine/hypervalent iodine methodologies [3, 4].

Reagents:

  • Thiobenzanilide derivative (0.5 mmol)

  • Iodine (

    
    ) (0.5 mmol) or Phenyliodine(III) diacetate (PIDA)
    
  • Solvent: Ethanol or Acetonitrile

  • Base:

    
     (1.0 mmol)
    

Workflow:

  • Setup: Dissolve thiobenzanilide (0.5 mmol) in Ethanol (5 mL).

  • Addition: Add

    
     (127 mg, 0.5 mmol) and 
    
    
    
    (84 mg, 1.0 mmol).
  • Reaction: Stir at reflux (80°C) for 2–4 hours. The solution typically turns from dark red to pale yellow upon completion.

  • Quench: Cool to RT and add saturated

    
     (sodium thiosulfate) to quench excess iodine.
    
  • Isolation: Precipitate the product by adding cold water. Filter the solid or extract with DCM if no precipitate forms.

Expert Insight:

  • Regioselectivity: If the N-aryl ring is meta-substituted, cyclization can occur at two positions (ortho or para to the substituent). Electron-donating groups (OMe) generally direct the cyclization para to themselves (steric control).

Route C: Transition-Metal Catalyzed C-H Activation

The "Late-Stage" Functionalization

For drug discovery, it is often easier to functionalize a pre-formed benzothiazole core than to build the ring from scratch. Palladium-catalyzed C-H arylation at the C-2 position is the gold standard for this approach.

Experimental Protocol: Pd-Catalyzed C-H Arylation

Reference Validation: Based on Pd(II)/Cu(I) cooperative catalysis [5, 6].

Reagents:

  • Benzothiazole (1.0 mmol)

  • Aryl Iodide (1.2 mmol)

  • Catalyst:

    
     (5 mol%)
    
  • Co-oxidant/Additive:

    
     (10 mol%) or 
    
    
    
  • Ligand:

    
     (10 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or Dioxane

Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add Benzothiazole, Aryl Iodide,

    
    , Ligand, and Base.
    
  • Solvent: Add anhydrous DMF (3 mL) via syringe.

  • Heating: Heat to 120°C for 12–16 hours.

  • Workup: Filter through a celite pad to remove metal residues. Wash with EtOAc.

  • Purification: Flash chromatography.

Expert Insight:

  • C-2 Acidity: The C-2 proton of benzothiazole is relatively acidic (

    
    ). Bases like 
    
    
    
    facilitate the C-H activation step.
  • Azole Opening: Avoid strong alkoxide bases (like t-BuOK) at high temperatures, as they can ring-open the benzothiazole.

Part 3: Mechanistic Visualization

Diagram 1: Photocatalytic Cycle (Route A)

This diagram illustrates the Eosin Y catalyzed pathway, highlighting the role of Singlet Oxygen (


) in the oxidative dehydrogenation step.

Photocatalysis Start Start: 2-Aminothiophenol + Aldehyde Imine Intermediate: Schiff Base (Imine) Start->Imine - H2O Cyclized Intermediate: Benzothiazoline Imine->Cyclized Intramolecular Thiol Attack Product Product: 2-Substituted Benzothiazole Cyclized->Product Oxidative Dehydrogenation (-H2O2) EosinGS Eosin Y (Ground State) EosinES Eosin Y* (Excited Triplet) EosinGS->EosinES hv (Green LED) EosinES->EosinGS Energy Transfer SingletO2 1O2 / O2•- (Reactive Oxygen Species) EosinES->SingletO2 SET / Energy Transfer O2 O2 (Triplet) O2->EosinES SingletO2->Cyclized Accepts 2H

Caption: Figure 1. Mechanism of Eosin Y catalyzed oxidative cyclization. The photocatalyst activates atmospheric oxygen to drive the aromatization of the benzothiazoline intermediate.

Diagram 2: Strategic Route Selection

A decision tree to assist researchers in selecting the optimal synthetic pathway based on available starting materials and substrate sensitivity.

SelectionStrategy Start Select Starting Material Q1 Is the Aldehyde available? Start->Q1 Q2 Is the substrate acid/heat sensitive? Q1->Q2 Yes Q3 Is the Benzothiazole core pre-formed? Q1->Q3 No RouteA Use Route A: Photocatalytic/Green (2-ATP + Aldehyde) Q2->RouteA Yes (Sensitive) Traditional Use Traditional: PPA Condensation (Robust substrates only) Q2->Traditional No (Robust) RouteB Use Route B: Radical Cyclization (Thiobenzanilides) Q3->RouteB No (Have Aniline) RouteC Use Route C: C-H Activation (Benzothiazole + Ar-I) Q3->RouteC Yes

Caption: Figure 2. Decision matrix for selecting the optimal synthetic route based on substrate availability and stability.

References

  • Mukherjee, A., et al. (2020). "Eosin Y Catalyzed Photochemical Synthesis of Arylated Phenothiazones and Benzothiazoles." Journal of Organic Chemistry.

  • Hwang, H. S., et al. (2020).[4][5] "Visible Light Mediated Synthesis of Benzothiazoles from 2-Aminothiophenol and Aldehydes via In Situ Generated Disulfide Photosensitizer." Journal of Organic Chemistry.

  • Downer-Riley, N. K., & Jackson, Y. A. (2008). "Iodine-mediated cyclisation of thiobenzamides to produce benzothiazoles and benzoxazoles." Tetrahedron.

  • Deng, X., et al. (2014). "Oxidative nucleophilic cyclization of 2-alkynylanilines with thiophenols under metal-free conditions." Organic Letters.

  • Inamoto, K., et al. (2008). "Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process." Organic Letters.

  • Li, X., et al. (2012). "Aerobic visible-light photoredox radical C–H functionalization: Catalytic synthesis of 2-substituted benzothiazoles." Organic Letters.

Sources

Validation

Performance of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride in different solvent systems

The following guide provides an in-depth technical analysis of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride , focusing on its performance as an electrophilic coupling partner and heterocycle intermediate. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride , focusing on its performance as an electrophilic coupling partner and heterocycle intermediate.

Executive Summary

3-Chloro-2-ethyl-1,2-benzisothiazolium chloride (CAS: 7765-82-4) is a highly reactive, cationic electrophile derived from the 1,2-benzisothiazole scaffold.[1] Unlike its neutral analog (3-chloro-1,2-benzisothiazole) or the oxidized pseudo-saccharin chloride, this salt features an activated


 iminium core.[1] This structural motif renders the C3 position exceptionally susceptible to nucleophilic attack, making it a potent reagent for synthesizing 3-substituted benzisothiazoles (e.g., aryl ethers, thioethers, and hydrazines) under mild conditions.[1]

Key Performance Characteristics:

  • Reactivity: Superior electrophilicity compared to neutral isothiazoles due to the cationic nitrogen.[1]

  • Solubility: High solubility in polar aprotic solvents (MeCN, DMF); moderate solubility in chlorinated solvents (DCM, CHCl

    
    ).[1]
    
  • Stability: Thermally unstable; prone to de-ethylation (loss of EtCl) at elevated temperatures (

    
    C).[1]
    

Chemical Structure & Reactivity Profile

The compound exists as a quaternary ammonium salt.[1] The positive charge on the nitrogen atom (N2) significantly lowers the LUMO energy at the C3 carbon, activating the chlorine leaving group for


-type displacement.[1]
Mechanistic Pathway Diagram

The following diagram illustrates the synthesis of the salt and its divergent reactivity pathways: nucleophilic substitution (Productive) vs. thermal decomposition (Destructive).[1]

ReactivityPathways Disulfide Bis[2-(ethylaminocarbonyl) phenyl] disulfide Reagent 3-Chloro-2-ethyl-1,2- benzisothiazolium chloride (Active Electrophile) Disulfide->Reagent PCl5, Benzene Reflux Substituted 3-Substituted-2-ethyl- benzisothiazolium salts (Target Product) Reagent->Substituted Nucleophile (Nu-) (Phenols, Thiols, Amines) < 80°C Decomp 3-Chloro-1,2- benzisothiazole (Neutral) Reagent->Decomp Thermal Dealkylation > 100°C (Distillation) EtCl Ethyl Chloride (Gas) Reagent->EtCl

Figure 1: Synthesis and divergent reactivity pathways. The cationic salt is generated from the disulfide precursor and can either undergo nucleophilic substitution or thermal degradation.[1]

Solvent System Performance

The choice of solvent is critical for balancing solubility, reaction rate, and thermal stability.[1] The salt is ionic, requiring polarity for dissolution, but is moisture-sensitive.[1]

Solvent Compatibility Matrix
Solvent SystemSolubilityReaction RateStabilityRecommendation
Acetonitrile (MeCN) High Fast HighPrimary Choice. Excellent for nucleophilic substitutions at ambient to moderate temperatures (20–60°C).[1]
Dichloromethane (DCM) ModerateModerateHighGood Alternative. Suitable for low-temperature reactions or when product precipitation is desired.[1]
DMF / DMSO Very HighVery FastModerateUse only if necessary.[1] High polarity accelerates reaction but complicates workup; risk of hydrolysis if wet.[1]
Benzene / Toluene LowSlowModerateUsed primarily during synthesis (with PCl

) to precipitate the salt directly from the reaction mixture.[1]
Alcohols (EtOH, MeOH) HighN/ALow Avoid. Causes solvolysis (reaction with solvent) to form ethers; leads to ring opening or side products.[1]
Water SolubleN/AUnstable Avoid. Rapid hydrolysis to the corresponding oxo-derivatives or ring-opened sulfinamides.[1]

Comparative Analysis: Alternatives

Researchers often choose between the cationic salt, the neutral parent, and the oxidized saccharin derivative.[1]

Feature3-Chloro-2-ethyl-1,2-benzisothiazolium Cl 3-Chloro-1,2-benzisothiazole Pseudo-Saccharin Chloride
Electronic State Cationic (Highly Electrophilic) Neutral (Moderately Electrophilic)Neutral (High, but different selectivity)
Activation Required None (Self-activated) Often requires Lewis Acid or high heatNone
Primary Application Synthesis of cationic dyes, reactive intermediates, and functionalized salts.[1]Precursor to neutral benzisothiazoles (e.g., agrochemicals).[1]Derivatizing alcohols; synthesis of saccharin derivatives.[1][2]
Thermal Stability Low (Decomposes >100°C)High (Distillable)Moderate
Atom Economy Moderate (Counter-ion waste)HighModerate (SO

group remains)

Scientist’s Insight: Use the 2-ethyl cationic salt when you need to introduce the benzisothiazole moiety under mild conditions or when the final target requires the N-ethyl group.[1] If the N-ethyl group is not required, the neutral 3-chloro-1,2-benzisothiazole is more atom-economical and stable.[1]

Experimental Protocols

Protocol A: Synthesis of the Reagent

This protocol generates the salt in situ or as an isolated solid from the disulfide precursor.[1]

  • Reagents: Suspend Bis[2-(ethylaminocarbonyl)phenyl] disulfide (1.0 eq) in dry Benzene or Toluene (0.5 M concentration).

  • Activation: Add Phosphorus Pentachloride (PCl

    
    )  (3.0 eq) in portions under an inert atmosphere (N
    
    
    
    or Ar).
  • Reaction: Heat the mixture to reflux. Vigorous frothing (HCl release) will occur initially.[1] Maintain reflux for 30–45 minutes until gas evolution ceases.

  • Isolation: Cool the mixture to room temperature. The 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride will precipitate as a moisture-sensitive solid.[1]

  • Purification: Filter the solid under inert gas, wash with dry benzene/ether, and dry under vacuum. Do not distill (risk of decomposition).[1]

Protocol B: Nucleophilic Substitution (General)

Targeting 3-phenoxy or 3-thiophenoxy derivatives.[1]

  • Dissolution: Dissolve the isolated chloride salt (1.0 eq) in anhydrous Acetonitrile (MeCN) .

  • Nucleophile Addition: Add the nucleophile (Phenol, Thiol, or Amine) (1.1 eq).[1]

    • Note: For phenols/thiols, adding a mild base (e.g., Pyridine or Et

      
      N) is recommended to scavenge the HCl formed.[1]
      
  • Reaction: Stir at 40–60°C for 2–4 hours. Monitor by TLC (the starting cationic spot will disappear).[1]

  • Workup: Evaporate solvent. Triturate the residue with ether to remove non-polar impurities, or recrystallize from EtOH/Et

    
    O if the product is stable to alcohol.[1]
    

References

  • Synthesis and Reactivity of 1,2-Benzisothiazoles . Science of Synthesis, Thieme Chemistry.[1] Available at: [Link][1]

  • 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride Substance Information . ECHA (European Chemicals Agency).[1] Available at: [Link][1]

  • Reactions of 3-chloro-1,2-benzisothiazole with carbanions . Journal of the Chemical Society C: Organic. Available at: [Link][1][3]

  • PubChem Compound Summary: 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride . National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.